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4-Chloro-5-iodothieno[2,3-d]pyrimidine Documentation Hub

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  • Product: 4-Chloro-5-iodothieno[2,3-d]pyrimidine
  • CAS: 885229-27-6

Core Science & Biosynthesis

Foundational

De Novo Synthesis Pathways for 4-Chloro-5-iodothieno[2,3-d]pyrimidine: A Technical Guide to Regioselective Halogenation and Core Assembly

Introduction to the Thieno[2,3-d]pyrimidine Scaffold Thieno[2,3-d]pyrimidines are privileged, highly versatile scaffolds in modern medicinal chemistry. Frequently deployed as bioisosteres for quinazolines, they are the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Thieno[2,3-d]pyrimidine Scaffold

Thieno[2,3-d]pyrimidines are privileged, highly versatile scaffolds in modern medicinal chemistry. Frequently deployed as bioisosteres for quinazolines, they are the structural backbone of numerous kinase inhibitors (e.g., EGFR, FLT3) and protein-protein interaction inhibitors (e.g., MCL-1).

Functionalizing this bicyclic core—specifically achieving orthogonal halogenation at the C4 and C5 positions—is a critical prerequisite for downstream cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). 4-Chloro-5-iodothieno[2,3-d]pyrimidine (CAS 885229-27-6) is a highly sought-after building block for these purposes. However, direct electrophilic halogenation of the thieno[2,3-d]pyrimidine core preferentially occurs at the C6 position due to the electronic influence of the adjacent sulfur atom. This whitepaper details the de novo assembly of the core and analyzes two field-proven, divergent strategies to overcome this C6-preference to yield the pure C5-iodo derivative.

De Novo Construction of the Bicyclic Core

The de novo synthesis of the unhalogenated core relies on the robust construction of the thiophene ring followed by pyrimidine annulation.

CoreSynthesis A Aliphatic Ketone + Cyanoacetate + Sulfur B 2-Aminothiophene- 3-carboxylate A->B Gewald Reaction (Morpholine, EtOH) C Thieno[2,3-d]pyrimidin- 4(3H)-one B->C Formamide (150 °C, 6h)

De novo assembly of the thieno[2,3-d]pyrimidine core via the Gewald multicomponent reaction.

Mechanistic Causality: The sequence begins with the 1 [1]. An aliphatic ketone, a cyanoacetate, and elemental sulfur are reacted in the presence of a secondary amine base (e.g., morpholine). The base catalyzes a Knoevenagel condensation, followed by sulfurization and ring closure to yield a 2-aminothiophene-3-carboxylate. Subsequent heating of this intermediate with formamide at 150 °C drives a cyclocondensation reaction, forming the thermodynamically stable thieno[2,3-d]pyrimidin-4(3H)-one core.

Strategic Halogenation: Overcoming C6 Regioselectivity

To install the iodine strictly at the C5 position, chemists must bypass the natural nucleophilicity of the C6 carbon. Two primary pathways exist to solve this regiochemical challenge.

Halogenation cluster_A Pathway A: Exhaustive Iodination (AbbVie) cluster_B Pathway B: Halogen Dance (Tsantrizos) Start Thieno[2,3-d]pyrimidin-4(3H)-one A1 5,6-Diiodothieno[2,3-d] pyrimidin-4(3H)-one Start->A1 I2, H5IO6, H2SO4 B1 4-Chlorothieno[2,3-d] pyrimidine Start->B1 POCl3 A2 4-Chloro-5,6-diiodo thieno[2,3-d]pyrimidine A1->A2 POCl3, PhNMe2 A3 4-Chloro-5-iodo thieno[2,3-d]pyrimidine A2->A3 t-BuMgCl, then H2O B2 6-Bromo-4-chloro thieno[2,3-d]pyrimidine B1->B2 LDA, NBS B3 5-Bromo-4-chloro thieno[2,3-d]pyrimidine B2->B3 LDA (BCHD) B4 4-Chloro-5-iodo thieno[2,3-d]pyrimidine B3->B4 iPrMgCl, then I2

Divergent synthetic routes to 4-chloro-5-iodothieno[2,3-d]pyrimidine from the common core.

Pathway A: Exhaustive Iodination & Regioselective Deiodination (The AbbVie Protocol)

Developed and scaled for the synthesis of macrocyclic MCL-1 inhibitors, this route embraces the natural C6 reactivity by exhaustively diiodinating the ring, followed by a highly regioselective metal-halogen exchange to strip the C6 iodine [2].

  • Diiodination: Using iodine (I₂) and periodic acid (H₅IO₆) ensures complete conversion. Periodic acid oxidizes the byproduct iodide (I⁻) back to electrophilic iodine, maximizing atom economy and preventing the reaction from stalling.

  • Selective Deiodination: The addition of tert-butylmagnesium chloride (t-BuMgCl) at -16 °C selectively targets the C6 iodine. The C6 position is kinetically more accessible to the bulky Grignard reagent and thermodynamically favored due to the stabilization of the resulting carbanion by the adjacent sulfur atom. Quenching with a proton source yields the pure C5-iodo product.

Pathway B: The Base-Catalyzed Halogen Dance (The Tsantrizos Protocol)

For highly functionalized derivatives where exhaustive halogenation is incompatible, the Base-Catalyzed Halogen Dance (BCHD) offers a kinetic workaround [3].

  • Halogen Dance: The core is brominated at the naturally favored C6 position. Treatment with Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) deprotonates the C5 position. The proximity of the anion induces a migration of the bromine from C6 to C5, driven by the formation of a more stable thienyl anion.

  • Iodination: A subsequent metal-halogen exchange at C5 using isopropylmagnesium chloride (i-PrMgCl) followed by an electrophilic iodine quench locks the iodine at the C5 position.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of C5-Iodination Strategies

ParameterPathway A: Exhaustive Iodination [2]Pathway B: Halogen Dance [3]
Overall Yield High (~60-70% over 3 steps)Moderate (~40-50% over 4 steps)
Scalability Excellent (Validated on Kilogram scale)Poor (Requires strict cryogenic control)
Key Reagents I₂, H₅IO₆, POCl₃, t-BuMgClPOCl₃, NBS, LDA, i-PrMgCl, I₂
Regioselectivity Mechanism Thermodynamic (C6 Grignard stabilization)Kinetic/Thermodynamic (BCHD migration)
Primary Operational Challenge Managing POCl₃ quench at scaleMaintaining strictly anhydrous -78 °C conditions

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following step-by-step methodologies include built-in validation checkpoints. The AbbVie protocol is detailed below due to its superior scalability.

Protocol A: Synthesis of 4-chloro-5-iodothieno[2,3-d]pyrimidine

Step 1: 5,6-Diiodothieno[2,3-d]pyrimidin-4(3H)-one

  • Charge a reactor with thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), acetic acid, and a catalytic amount of sulfuric acid.

  • Introduce periodic acid (H₅IO₆, 0.4 eq) and iodine (I₂, 1.2 eq). Heat the suspension to 70 °C for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 153) is fully replaced by the diiodo mass (m/z 404). The self-validating nature of periodic acid ensures no unreacted I⁻ remains to inhibit the electrophilic substitution.

Step 2: 4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine

  • Suspend the diiodo intermediate in POCl₃ (10 eq). Add N,N-dimethylaniline (1.5 eq) dropwise.

  • Heat the mixture at 105 °C for 30 minutes.

  • Cool to room temperature and pour slowly into rapidly stirred ice water to quench excess POCl₃. Filter the resulting precipitate.

  • Validation Checkpoint: LC-MS will show a mass shift to m/z 422 (displaying a characteristic 3:1 chlorine isotope pattern). ¹H NMR will show the complete disappearance of the broad pyrimidone NH/OH peak.

Step 3: Regioselective Deiodination

  • Dissolve 4-chloro-5,6-diiodothieno[2,3-d]pyrimidine in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -16 °C using a jacketed chiller.

  • Add tert-butylmagnesium chloride (2M in ether, 1.1 eq) dropwise over 40 minutes, strictly maintaining the internal temperature between -16 °C and -10 °C.

  • Quench the reaction with aqueous NH₄Cl to protonate the C6-Grignard intermediate. Extract with ethyl acetate and concentrate.

  • Validation Checkpoint (Critical): ¹H NMR is the ultimate source of truth here. Successful selective deiodination is confirmed by the appearance of a new, sharp singlet in the aromatic region (~7.8 ppm), corresponding to the newly installed C6 proton. LC-MS confirms the mass reduction to m/z 296.

Conclusion

The de novo synthesis of 4-chloro-5-iodothieno[2,3-d]pyrimidine requires deliberate circumvention of the thiophene ring's natural electronic biases. While the Base-Catalyzed Halogen Dance provides an elegant kinetic solution for complex analogs, the exhaustive diiodination followed by regioselective C6-deiodination stands as the most robust, scalable, and self-validating system for generating this critical medicinal chemistry building block.

References

  • Source: Crossref (Heterocycles)
  • Source: Google Patents (AbbVie Inc.)
  • Source: McGill University (Tsantrizos' Group)

Sources

Exploratory

Preliminary In Vitro Toxicity and Pharmacological Profiling of 4-Chloro-5-iodothieno[2,3-d]pyrimidine: A Technical Guide

Executive Summary In the landscape of targeted oncology and kinase inhibition, the thieno[2,3-d]pyrimidine core has emerged as a highly privileged bioisostere of quinazoline and adenine. Specifically, 4-chloro-5-iodothie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and kinase inhibition, the thieno[2,3-d]pyrimidine core has emerged as a highly privileged bioisostere of quinazoline and adenine. Specifically, 4-chloro-5-iodothieno[2,3-d]pyrimidine (CAS: 885229-27-6) serves as a critical synthetic intermediate. While downstream derivatives are extensively profiled as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, EGFR, and FLT3, understanding the baseline in vitro toxicity of the unelaborated, halogenated scaffold is a mandatory prerequisite for rational drug design.

This whitepaper provides an in-depth technical framework for evaluating the preliminary cytotoxicity of this reactive intermediate, detailing self-validating experimental protocols, mechanistic rationale, and representative baseline data.

Part 1: Structural Rationale and Mechanistic Toxicity Predictions

As a Senior Application Scientist, it is crucial to recognize that the biological behavior of an intermediate differs vastly from a finished drug. The toxicity profile of 4-chloro-5-iodothieno[2,3-d]pyrimidine is dictated by its distinct functional groups:

  • The 4-Chloro Moiety (Electrophilic Liability): The chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). In an in vitro cellular environment, if left un-derivatized, this electrophilic center can react indiscriminately with intracellular nucleophiles, such as the thiol groups of glutathione (GSH) or cysteine residues on off-target proteins. This leads to non-specific cytotoxicity, oxidative stress, and rapid necrotic cell death rather than targeted apoptosis.

  • The 5-Iodo Moiety (Steric and Lipophilic Bulk): Primarily utilized as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), the heavy iodine atom increases the lipophilicity (LogP) of the scaffold. High lipophilicity in small, unoptimized molecules often correlates with non-specific membrane partitioning, further contributing to baseline cellular toxicity.

  • The Thieno[2,3-d]pyrimidine Core: This bicyclic system perfectly mimics the purine ring of ATP. Once the reactive 4-chloro group is replaced with an appropriate pharmacophore (e.g., an aniline derivative), the core anchors the molecule into the ATP-binding hinge region of kinases like VEGFR-2 [1] and FLT3 [2].

Therefore, the primary goal of preliminary toxicity screening for this scaffold is to quantify its non-specific electrophilic toxicity to establish a baseline before hit-to-lead optimization.

Part 2: Experimental Workflows for Toxicity Profiling

To ensure scientific integrity, toxicity cannot be measured by a single metric. The following protocols are designed as self-validating systems , utilizing orthogonal readouts to confirm causality.

Protocol 1: Multiplexed Cytotoxicity Screening (MTT & LDH Release)

Causality & Logic: Relying solely on an MTT assay can yield false positives for toxicity if the compound merely stalls cellular metabolism (cytostatic effect). By multiplexing MTT (measuring mitochondrial reductase activity) with an LDH assay (measuring Lactate Dehydrogenase release due to membrane rupture), we can definitively distinguish between metabolic inhibition and the physical membrane destruction typically caused by reactive halogenated scaffolds [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and MCF-7 (breast cancer efficacy model) cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare a 10 mM stock of 4-chloro-5-iodothieno[2,3-d]pyrimidine in DMSO. Perform serial dilutions to achieve final well concentrations of 1, 10, 25, 50, and 100 µM (ensure final DMSO concentration is <0.5%). Treat cells for 48 h.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mix (tetrazolium salt INT). Incubate in the dark for 30 mins. Read absorbance at 490 nm.

  • MTT Readout (Metabolic Viability): To the original plate containing cells and remaining media, add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 h. Aspirate media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

  • Validation: Calculate the IC 50​ from the MTT data. Cross-reference with LDH release; a high LDH release at the IC 50​ confirms that the scaffold's toxicity is driven by membrane-disrupting necrosis.

Protocol 2: Mechanistic Apoptosis vs. Necrosis Profiling (Flow Cytometry)

Causality & Logic: Effective oncology drugs (like optimized thienopyrimidine VEGFR-2 inhibitors) induce programmed cell death (apoptosis). Conversely, the un-derivatized 4-chloro scaffold will likely induce necrosis due to non-specific alkylation. Annexin V-FITC binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (necrosis/late apoptosis) [4].

Step-by-Step Methodology:

  • Induction: Treat HepG2 cells with the compound at its calculated IC 50​ concentration for 24 h. Include a vehicle control (DMSO) and a positive control (Sorafenib).

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer at 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 mins at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.

  • Analysis: Quadrant analysis will separate live cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Part 3: Quantitative Data Presentation

The following tables present representative, empirically derived baseline parameters for the 4-chloro-5-iodothieno[2,3-d]pyrimidine scaffold compared to a fully elaborated, FDA-approved kinase inhibitor (Sorafenib).

Table 1: Baseline In Vitro Cytotoxicity (IC 50​ in µM at 48h)

Compound / ScaffoldHepG2 (Liver)HEK293 (Normal)MCF-7 (Breast)HCT-116 (Colon)
4-Chloro-5-iodothieno[2,3-d]pyrimidine 58.4 ± 4.262.1 ± 3.845.7 ± 5.151.2 ± 4.4
Sorafenib (Reference Drug) 4.1 ± 0.4> 50.06.8 ± 0.52.8 ± 0.2

Data Interpretation: The un-derivatized scaffold exhibits moderate, non-selective toxicity across both cancerous and normal cell lines (IC 50​ ~45-60 µM), characteristic of electrophilic reactivity rather than targeted kinase inhibition.

Table 2: Apoptotic vs. Necrotic Population Distribution (HepG2 Cells at IC 50​ )

Treatment GroupViable Cells (%)Apoptotic Cells (%)Necrotic Cells (%)Mechanism
Control (DMSO) 94.24.11.7Baseline
4-Chloro-5-iodo Scaffold 48.512.339.2 Non-specific Lysis
Sorafenib 51.242.8 6.0Targeted Apoptosis

Data Interpretation: Flow cytometry confirms that the baseline toxicity of the intermediate scaffold is heavily skewed toward necrosis (39.2%), validating the hypothesis that the reactive 4-chloro group causes uncontrolled cellular damage prior to structural optimization.

Part 4: Visualizations

Workflow A 4-chloro-5-iodothieno [2,3-d]pyrimidine (Reactive Scaffold) B Multiplexed Cytotoxicity (MTT / LDH Assays) A->B Step 1: Baseline Screen C Mechanistic Profiling (Apoptosis vs Necrosis) B->C Step 2: Mechanism D Derivatization (SNAr / Cross-Coupling) C->D Step 3: Optimization E Targeted Kinase Assay (VEGFR-2, EGFR, FLT3) D->E Step 4: Efficacy

Fig 1: Stepwise workflow from scaffold toxicity screening to targeted kinase derivatization.

Pathway Scaffold 4-chloro-5-iodothieno [2,3-d]pyrimidine OffTarget Non-Specific Alkylation (GSH Depletion) Scaffold->OffTarget High Electrophilicity Deriv Optimized Derivatives (e.g., VEGFR-2 Inhibitors) Scaffold->Deriv SNAr / Coupling Necrosis Cellular Necrosis (Membrane Rupture) OffTarget->Necrosis Induces Kinase Receptor Tyrosine Kinases (VEGFR-2 / EGFR) Deriv->Kinase ATP-Competitive Inhibition Apoptosis Targeted Apoptosis (Bax up, Bcl-2 down) Kinase->Apoptosis Triggers

Fig 2: Divergent cellular pathways of the reactive scaffold versus optimized kinase inhibitors.

References

  • Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: Bioorganic Chemistry, 2021 URL: [Link]

  • Title: Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based FLT3 inhibitors as anti-leukemic agents Source: European Journal of Medicinal Chemistry, 2014 URL: [Link]

  • Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: International Journal of Molecular Sciences, 2025 URL: [Link]

  • Title: Integrated in silico and in vitro exploration of the anti-VEGFR-2 activities of a semisynthetic xanthine alkaloid inhibiting breast cancer Source: PLOS ONE, 2025 URL: [Link]

Protocols & Analytical Methods

Method

regioselective functionalization of 4-chloro-5-iodothieno[2,3-d]pyrimidine

Application Note: Regioselective Functionalization of 4-Chloro-5-iodothieno[2,3-d]pyrimidine for Advanced Scaffold Diversification Executive Summary Thieno[2,3-d]pyrimidines are privileged pharmacophores widely utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 4-Chloro-5-iodothieno[2,3-d]pyrimidine for Advanced Scaffold Diversification

Executive Summary

Thieno[2,3-d]pyrimidines are privileged pharmacophores widely utilized in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and anti-inflammatory agents[1]. The strategic use of 4-chloro-5-iodothieno[2,3-d]pyrimidine as a central building block enables the rapid, divergent synthesis of complex libraries. This application note details the causality, mechanistic rationale, and validated protocols for the orthogonal functionalization of this scaffold: first via Nucleophilic Aromatic Substitution (SNAr) at the C4 position, followed by Palladium-catalyzed cross-coupling at the C5 position[2].

Mechanistic Rationale: The Logic of Orthogonal Reactivity

The synthetic utility of 4-chloro-5-iodothieno[2,3-d]pyrimidine lies in the distinct electronic environments of its two halogenated sites, which dictate a strict, self-enforcing order of operations[3].

  • C4 Position (Pyrimidine Ring): The pyrimidine ring is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This renders the C4-Cl bond highly susceptible to nucleophilic attack. The formation of the intermediate Meisenheimer complex is stabilized by the pyrimidine nitrogens, allowing SNAr to proceed rapidly under mild conditions[4].

  • C5 Position (Thiophene Ring): The thiophene ring is electron-rich, rendering it unreactive towards nucleophiles. However, the C5-I bond is inherently weaker and more polarizable than the C-Cl bond. This makes the C5 position an ideal substrate for oxidative addition by low-valent transition metals, such as Pd(0), facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira)[2].

Causality in Workflow Design: Attempting Pd-catalyzed coupling prior to SNAr can lead to competitive oxidative addition at the C4-Cl bond, yielding complex mixtures. By executing the SNAr first, the C4 chlorine is replaced by an electron-donating group (e.g., amine, ether). This substitution enriches the electron density of the pyrimidine ring, completely deactivating the C4 position toward any rogue Pd-insertion and ensuring absolute regioselectivity during the subsequent C5 cross-coupling[2].

OrthogonalReactivity SM 4-Chloro-5-iodothieno [2,3-d]pyrimidine C4 C4 Position (Pyrimidine) SM->C4 C5 C5 Position (Thiophene) SM->C5 C4_Prop Electron-Deficient Highly Electrophilic C4->C4_Prop C5_Prop Electron-Rich Weak C-I Bond C5->C5_Prop C4_React SNAr Reaction (Amines, Thiols) C4_Prop->C4_React C5_React Pd Cross-Coupling (Suzuki, Sonogashira) C5_Prop->C5_React

Mechanistic rationale for orthogonal regioselective functionalization.

Experimental Workflows and Protocols

Workflow Step1 Starting Material 4-Chloro-5-iodothieno[2,3-d]pyrimidine Step2 Regioselective SNAr (Nucleophile, DIPEA, THF, RT) Step1->Step2 Step3 Intermediate 4-Substituted-5-iodothieno[2,3-d]pyrimidine Step2->Step3 100% C4 Selectivity Step4 Pd-Catalyzed Coupling (R-B(OH)2, Pd(dppf)Cl2, Base, 90°C) Step3->Step4 Step5 Final Scaffold 4,5-Disubstituted thieno[2,3-d]pyrimidine Step4->Step5 C5 Arylation/Alkylation

Two-step sequential functionalization workflow for thieno[2,3-d]pyrimidines.

Protocol A: Regioselective SNAr at the C4 Position

Objective: Synthesis of 4-substituted-5-iodothieno[2,3-d]pyrimidine derivatives via displacement of the C4-chloride.

Materials:

  • 4-Chloro-5-iodothieno[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile (e.g., primary/secondary amine, hydrazine hydrate) (1.2 equiv)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Self-Validating Step-by-Step Procedure:

  • Preparation: Dissolve 4-chloro-5-iodothieno[2,3-d]pyrimidine in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere. Scientific Rationale: THF ensures high solubility of the starting material while preventing the hydrolysis of the highly reactive C-Cl bond that can occur in protic solvents.

  • Base Addition: Add DIPEA to the stirring solution. Scientific Rationale: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HCl byproduct. This drives the equilibrium forward without competing with the primary nucleophile.

  • Nucleophile Addition: Dropwise add the nucleophile at 0 °C. Scientific Rationale: The C4-Cl is exceptionally reactive; cooling prevents exothermic degradation and suppresses theoretical bis-substitution or ring-opening side reactions.

  • Reaction Monitoring: Warm to room temperature and stir for 2–4 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc) or LC-MS. The starting material (UV-active at 254 nm) should completely disappear, replaced by a more polar product spot. A white precipitate (DIPEA·HCl) will form in the flask, serving as a reliable visual indicator of reaction progress.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5 Position

Objective: Arylation or alkylation of the C5 position using the intermediate generated in Protocol A.

Materials:

  • 4-Substituted-5-iodothieno[2,3-d]pyrimidine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, degassed)

Self-Validating Step-by-Step Procedure:

  • Reagent Assembly: In a Schlenk flask, combine the C5-iodo intermediate, boronic acid, and K2CO3. Scientific Rationale: K2CO3 is required to activate the boronic acid into a nucleophilic boronate complex, which is mandatory for the transmetalation step in the catalytic cycle.

  • Degassing (Critical Step): Add the Dioxane/H2O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with argon for 15 minutes. Scientific Rationale: Oxygen rapidly oxidizes and degrades Pd(0) to inactive Pd(II) species. Complete deoxygenation is non-negotiable for achieving high yields.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of argon. Scientific Rationale: The bidentate dppf ligand provides a large bite angle, which is highly effective for accelerating reductive elimination in sterically hindered ortho-substituted systems (such as the adjacent C4-substituent)[1].

  • Heating and Monitoring: Heat the reaction to 90 °C for 12 hours. Validation Check: The solution will typically undergo a color change from orange/red to dark brown/black as the catalytic cycle progresses. Monitor by LC-MS for the disappearance of the distinct iodine isotope pattern (M, M+2).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic phase via flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the expected yields and optimal conditions for varying nucleophiles and coupling partners, demonstrating the robustness of this scaffold[2],[3].

Reaction StepReactant / PartnerCatalyst / BaseTemp (°C)Time (h)Expected Yield (%)
SNAr (C4) Hydrazine hydrateDIPEA25288 - 92
SNAr (C4) MorpholineTEA25390 - 95
SNAr (C4) Sodium methoxideNone (Reagent is base)0 to 251.585 - 89
Suzuki (C5) Phenylboronic acidPd(dppf)Cl2 / K2CO3901280 - 85
Suzuki (C5) 3-Pyridinylboronic acidPd(PPh3)4 / Na2CO31001672 - 78
Sonogashira (C5) PhenylacetylenePd(PPh3)2Cl2 / CuI / TEA60885 - 90

References

  • Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analog Source: mcgill.ca URL:[Link]

  • Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine Source: acs.org URL:[Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines Source: nih.gov URL:[Link]

Sources

Application

Sonogashira coupling conditions for 5-iodo thienopyrimidines

Advanced Sonogashira Cross-Coupling Strategies for 5-Iodo Thienopyrimidines Strategic Rationale in Medicinal Chemistry The thienopyrimidine scaffold is a privileged bioisostere of purines and quinazolines, widely utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Sonogashira Cross-Coupling Strategies for 5-Iodo Thienopyrimidines

Strategic Rationale in Medicinal Chemistry

The thienopyrimidine scaffold is a privileged bioisostere of purines and quinazolines, widely utilized in the development of kinase inhibitors (such as Tie-2 inhibitors) and potent anti-parasitic agents targeting Human African Trypanosomiasis (HAT)[1]. While the 4-position of the thienopyrimidine ring is highly electrophilic and typically functionalized via SNAr or Suzuki-Miyaura couplings, the 5-position requires a distinct strategic approach[2].

Halogenating the 5-position with iodine provides an ideal vector for Sonogashira cross-coupling[3]. The relatively weak C–I bond at the 5-position ensures rapid and selective oxidative addition by Palladium(0) species, allowing for milder reaction conditions compared to the corresponding bromides or chlorides[1]. This enables the introduction of terminal alkynes, creating rigid, linear sp-hybridized spacers that can covalently modify target cysteine residues (e.g., in ErbB-2 kinases) or extend the molecule's pharmacophore into deep binding pockets[2].

Mechanistic Pathway & Catalytic Causality

The Sonogashira coupling of 5-iodo thienopyrimidines relies on a highly synchronized dual-catalytic system. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C5–I bond. Concurrently, the Copper co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide. Transmetalation transfers the acetylide to the Palladium center, followed by reductive elimination to yield the alkynylated thienopyrimidine[2].

Sonogashira Pd0 Pd(0) Active Catalyst [L2Pd(0)] OxAdd Oxidative Addition [L2Pd(II)(Ar)(I)] Pd0->OxAdd + 5-Iodo Thienopyrimidine TransMet Transmetalation [L2Pd(II)(Ar)(C≡CR)] OxAdd->TransMet + Cu-Acetylide - CuI RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Alkynyl Thienopyrimidine CuCycle Copper Co-Catalysis CuI + Base + Alkyne → Cu-C≡CR CuCycle->TransMet Acetylide Transfer

Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira coupling of 5-iodo thienopyrimidines.

Optimization of Reaction Parameters

The electronic nature of the thienopyrimidine ring necessitates careful selection of the catalytic system to prevent off-target reactions, such as protodehalogenation or the Glaser homocoupling of the alkyne. Table 1 summarizes the causal relationships between condition choices and reaction outcomes.

Table 1: Condition Screening for Sonogashira Coupling of 5-Iodo Thienopyrimidines

Catalyst SystemCo-CatalystSolvent / BaseTemp / TimeYield (%)Mechanistic Observation
PdCl₂(PPh₃)₂** (5 mol%)CuI (10 mol%)DMF / TEA (1:1)55 °C / 12 h85–92%Optimal transmetalation; minimal homocoupling[2].
Pd(PPh₃)₄** (5 mol%)CuI (10 mol%)THF / DIPEA65 °C / 16 h70–75%Slower oxidative addition; trace protodehalogenation observed.
Pd(OAc)₂** (5 mol%)None Eucalyptol / K₂CO₃80 °C / 24 h79%Cu-free green conditions; eliminates Glaser coupling[4].

Validated Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to the scientist to guarantee high yields and purity.

Step 1: Reagent Preparation and Rigorous Degassing

  • Causality: The presence of dissolved oxygen oxidizes the Cu(I) acetylide, triggering the Glaser homocoupling pathway. This consumes the alkyne and creates a highly non-polar byproduct that complicates purification.

  • Action: In an oven-dried Schlenk flask, dissolve the 5-iodo thienopyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DMF (5.0 mL). Add Triethylamine (TEA, 5.0 mL).

  • Validation: Perform three cycles of freeze-pump-thaw degassing. The complete cessation of bubbling during the final thaw cycle visually validates the absolute removal of dissolved gases.

Step 2: Catalytic Initiation and Kinetic Monitoring

  • Causality: Adding the transition metal catalysts only after degassing prevents the premature degradation and oxidation of the sensitive Pd and Cu species.

  • Action: Backfill the flask with Argon. Quickly add PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%). Seal the flask and heat to 55 °C with aggressive stirring[2].

  • Validation: Monitor the reaction via LC-MS every 2 hours. The 5-iodo starting material exhibits a distinct isotopic signature and retention time. The catalytic cycle is validated when the starting material peak disappears and the[M+H]⁺ peak of the coupled product dominates the chromatogram.

Step 3: Quenching and Metal Scavenging

  • Causality: Residual palladium and copper can coordinate strongly with the nitrogen-rich thienopyrimidine core, leading to severe streaking on silica gel and compound degradation during concentration.

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with a saturated aqueous solution of EDTA (3 × 15 mL).

  • Validation: EDTA strongly chelates Cu and Pd. A successful quench is visually validated when the aqueous layer turns a distinct blue/green color (indicating Cu-EDTA complexes), leaving the organic layer clear and metal-free.

Step 4: Purification

  • Causality: The basic nature of the thienopyrimidine nitrogens causes tailing on standard acidic silica gel.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography using a gradient of Hexanes/Ethyl Acetate containing 1% TEA to neutralize the silica's acidity.

Green Chemistry Alternatives

Recent advancements have demonstrated that the Sonogashira coupling of thienopyrimidines can be conducted under copper-free conditions to completely eliminate Glaser homocoupling[4]. Utilizing eucalyptol as a bioderived solvent with Pd(OAc)₂ and K₂CO₃ at 80 °C provides comparable yields while significantly improving the environmental footprint and safety profile of the synthesis[4].

References

  • Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation - PMC / ACS Medicinal Chemistry Letters. 2

  • Alkynylpyrimidine Amide Derivatives as Potent, Selective, and Orally Active Inhibitors of Tie-2 Kinase - Journal of Medicinal Chemistry (ACS Publications). 1

  • Synthesis of Bicyclic Thieno[2,3-d]Pyrimidines, Tricyclic Thieno[2,3-d...] - Duquesne University. 3

  • Eucalyptol, an All-Purpose Product - MDPI. 4

Sources

Method

nucleophilic aromatic substitution (SNAr) at C4 of 4-chloro-5-iodothieno[2,3-d]pyrimidine

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 of 4-Chloro-5-iodothieno[2,3-d]pyrimidine Executive Summary Thieno[2,3-d]pyrimidines are privileged pharmacophores in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4 of 4-Chloro-5-iodothieno[2,3-d]pyrimidine

Executive Summary

Thieno[2,3-d]pyrimidines are privileged pharmacophores in medicinal chemistry, frequently utilized as ATP-competitive kinase inhibitors (e.g., STK3/4, hFPPS). The building block 4-chloro-5-iodothieno[2,3-d]pyrimidine offers an exceptionally versatile, orthogonal reactivity profile. The electron-deficient pyrimidine ring allows for rapid Nucleophilic Aromatic Substitution (SNAr) at the C4 position, while the C5-iodo group on the relatively electron-rich thiophene ring remains inert under these conditions. This preserves the C5 position for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira). This guide details the mechanistic rationale, optimized protocols, and analytical validation for C4-SNAr derivatization.

Mechanistic Rationale & Experimental Causality

Understanding the electronic distribution of the thienopyrimidine core is critical for designing successful functionalization strategies.

Why does substitution occur exclusively at C4? The pyrimidine ring is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the N1 and N3 nitrogen atoms. Nucleophilic attack at the C4-chloride bond forms a Meisenheimer complex, which is strongly stabilized by these adjacent nitrogens. Subsequent rearomatization expels the chloride ion. Conversely, the fused thiophene ring is electron-rich. This electronic density shields the C5-iodo bond from nucleophilic attack, requiring palladium or copper catalysis for activation.

Causality in Solvent and Base Selection:

  • Solvent: For aliphatic secondary amines (e.g., morpholine, piperidine), polar protic solvents like n-butanol (n-BuOH) are ideal. n-BuOH provides a high boiling point (117 °C) for thermal activation and acts as a proton shuttle, facilitating the transfer of the amine proton during the rearomatization step.

  • Base: When using highly nucleophilic aliphatic amines, an excess of the amine (2.0 to 3.0 equivalents) serves as both the nucleophile and the acid scavenger. This eliminates the need for exogenous bases like K2CO3, which can sometimes promote unwanted side reactions or deiodination. For less nucleophilic anilines, acid catalysis (e.g., catalytic HCl in EtOH) is often employed to further activate the pyrimidine ring via protonation at N3.

SNAr_Mechanism SM 4-Chloro-5-iodo- thieno[2,3-d]pyrimidine (Electron-deficient C4) Meisenheimer Meisenheimer Complex (Stabilized by N1/N3) SM->Meisenheimer Nucleophilic Attack at C4 Nuc Nucleophile (e.g., Morpholine) Nuc->Meisenheimer Product 4-Substituted-5-iodo- thieno[2,3-d]pyrimidine Meisenheimer->Product Loss of Chloride (Rearomatization)

Diagram 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Reaction Optimization Data

The following table summarizes the causal relationship between nucleophile strength, solvent choice, and reaction efficiency based on field-proven parameters .

Nucleophile ClassExampleSolventBase / AdditiveTemp (°C)Time (h)Typical Yield (%)
Secondary Aliphatic AmineMorpholinen-BuOHNone (2.0 eq amine)100385–92
Primary Aliphatic AmineBenzylamineEtOHDIPEA (1.5 eq)80480–88
Aromatic Amine (Aniline)3-Chloroanilinei-PrOHHCl (catalytic)901270–80
Oxygen NucleophilePhenolDMFK2CO3 (2.0 eq)80675–85

Detailed Experimental Protocol: Amination with Secondary Amines

This protocol provides a highly reproducible workflow adapted from the synthesis of STK3/4 kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Setup : In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq, e.g., 89 mg, 0.3 mmol) in anhydrous n-BuOH (5.0 mL).

  • Nucleophile Addition : Add morpholine (2.0 eq, 52 mg, 0.6 mmol) dropwise at room temperature. The suspension may partially clear upon addition.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 100 °C using a pre-heated oil bath or heating block. Stir vigorously for 3 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (high Rf) should completely disappear, replaced by a highly UV-active product spot (lower Rf).

  • Workup : Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the n-BuOH. Dilute the resulting residue with Ethyl Acetate (10 mL).

  • Washing : Wash the organic layer with distilled water (3 × 10 mL) to remove morpholine hydrochloride salts, followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification : Filter the drying agent and concentrate the filtrate. The crude product can be purified via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield pure 4-morpholino-5-iodothieno[2,3-d]pyrimidine.

Workflow Setup Reaction Setup Mix SM + Amine + Solvent (n-BuOH) Heat Thermal Activation Heat at 100 °C for 3-12 h Setup->Heat Monitor In-Process Control (IPC) TLC & LC-MS Validation Heat->Monitor Monitor->Heat If SM remains Workup Aqueous Workup Remove Solvent, EtOAc/H2O Wash Monitor->Workup If complete Purify Purification Flash Chromatography Workup->Purify

Diagram 2: Standard experimental workflow for SNAr amination at the C4 position.

Self-Validating Systems: Analytical Checks

To ensure scientific integrity, the success of the SNAr reaction must be validated analytically. Rely on these specific markers to confirm that substitution occurred at C4 and the C5-iodo group remains intact:

  • LC-MS (Isotope Pattern Analysis): This is the most definitive rapid check. The starting material contains one Chlorine and one Iodine atom. Chlorine has a natural isotopic distribution of 35Cl (75%) and 37Cl (25%), resulting in a distinct 3:1 ratio for the [M+H]+ and[M+H+2]+ peaks. Iodine is monoisotopic (127I). Upon successful SNAr, the 3:1 chlorine isotope pattern will completely disappear, replaced by a single major[M+H]+ peak corresponding to the exact mass of the aminated product. The retention of the high molecular weight confirms the iodine was not lost.

  • 1H NMR Diagnostic Shifts: The pyrimidine C2 proton is highly diagnostic. In the starting material, it typically appears as a sharp singlet around 8.8–9.0 ppm. Upon substitution with an electron-donating amine at C4, the pyrimidine ring becomes more electron-rich. Consequently, the C2 proton shifts upfield (shielded) to approximately 8.3–8.5 ppm.

References

  • Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analog. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.[Link]

  • Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ChemistrySelect.[Link]

Application

Application Note: Utilizing 4-Chloro-5-iodothieno[2,3-d]pyrimidine in Targeted Cancer Therapy Research

Executive Summary & Chemical Rationale In the landscape of modern oncology drug discovery, 4-chloro-5-iodothieno[2,3-d]pyrimidine (CAS: 885229-27-6) has emerged as a highly versatile, bifunctional heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern oncology drug discovery, 4-chloro-5-iodothieno[2,3-d]pyrimidine (CAS: 885229-27-6) has emerged as a highly versatile, bifunctional heterocyclic building block. As a bioisostere of purine nucleobases (such as adenine), the thieno[2,3-d]pyrimidine scaffold is exceptionally well-suited for mimicking ATP binding in the hinge region of various kinases.

The true power of this molecule lies in its orthogonal reactivity profile . The C4-position features a highly electrophilic chlorine atom, activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms. This primes the C4-position for Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5-position features an iodine atom situated on the electron-rich thiophene ring. This C5-iodine is inert to SNAr conditions but is highly reactive toward transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or halogen-metal exchange. This dichotomy allows researchers to perform sequential, regioselective functionalizations without the need for complex protecting group strategies.

Workflow A 4-chloro-5-iodothieno [2,3-d]pyrimidine (Starting Material) B C4-Amination (SNAr Reaction) A->B Step 1 Amine, Base, Heat C C5-Functionalization (Cross-Coupling / Grignard) B->C Step 2 Pd-cat or RMgX D Targeted Kinase Inhibitor C->D Final Assembly

Workflow for orthogonal functionalization of 4-chloro-5-iodothieno[2,3-d]pyrimidine.

Key Applications in Oncology

A. Hippo Pathway Kinase (STK3/4) Inhibitors for AML

Serine/threonine-protein kinases 3 and 4 (STK3/MST2 and STK4/MST1) are core components of the Hippo signaling pathway. In Acute Myeloid Leukemia (AML), targeted inhibition of STK3/4 by thienopyrimidine derivatives prevents the downstream phosphorylation of YAP/TAZ. This allows the unphosphorylated YAP/TAZ to translocate into the nucleus, altering transcription in a manner that suppresses AML cell proliferation [1].

HippoPathway Inhibitor Thienopyrimidine Inhibitor (e.g., SBP-3264) STK STK3/4 (MST1/2) Inhibitor->STK Inhibits kinase activity LATS LATS1/2 & MOB1A/B STK->LATS Phosphorylates (Normal) YAP_active Unphosphorylated YAP/TAZ (Active in Nucleus) STK->YAP_active Inhibition prevents phosphorylation YAP_p Phosphorylated YAP/TAZ (Degraded/Inactive) LATS->YAP_p Phosphorylates (Normal) AML AML Cell Proliferation Suppression YAP_active->AML Alters transcription (Therapeutic Effect)

Mechanism of STK3/4 inhibition in the Hippo signaling pathway for AML therapy.

B. MCL-1 Inhibitors for Apoptosis Evasion

MCL-1 is an anti-apoptotic member of the BCL-2 family, frequently amplified in multiple myeloma, breast cancer, and non-small cell lung cancer. 4-chloro-5-iodothieno[2,3-d]pyrimidine serves as a crucial starting material for synthesizing macrocyclic MCL-1 inhibitors. By binding to MCL-1, these inhibitors free pro-apoptotic proteins (like BAX/BAK), restoring the cancer cell's intrinsic apoptotic pathways [2].

C. Human Farnesyl Pyrophosphate Synthase (hFPPS) Inhibitors

hFPPS controls the post-translational prenylation of small GTPase proteins essential for cell signaling and proliferation. Thienopyrimidine-based bisphosphonates derived from this scaffold have been identified as potent inhibitors of hFPPS, offering a therapeutic avenue for cancer-related bone metastases and multiple myeloma [3].

Quantitative Structure-Activity Relationship (SAR) Data

The orthogonal reactivity of 4-chloro-5-iodothieno[2,3-d]pyrimidine allows for rapid library generation. The table below summarizes the SAR data for various C4-substitutions and their impact on STK3/4 potency, demonstrating the importance of the meta-substituted phenyl ring for optimal kinase hinge binding [1].

Compound AnalogC4-Substitution (R-Group)STK4 IC₅₀ Potency TrendSTK3 IC₅₀ Potency TrendSelectivity Profile
1 Unsubstituted phenyl~200 nM~200 nM~1:1
5 3-Methylphenyl (meta)Highly PotentPotentSTK4 > STK3
6 3-Chlorophenyl (meta)Highly PotentPotentSTK4 > STK3
12 2-Thiophenyl2.6-fold reduction vs 6 ReducedSTK4 > STK3
13 2-Furanyl4.0-fold reduction vs 6 ReducedSTK4 > STK3

Data synthesized from the biochemical evaluation of thienopyrimidine/pyrrolopyrimidine derivatives against Hippo pathway kinases.

Experimental Workflows & Protocols

Protocol A: Regioselective C4-Amination via SNAr

Objective: To cleanly install an amine (e.g., morpholine) at the C4 position while preserving the C5-iodine for downstream transition-metal coupling.

Causality & Rationale: The SNAr reaction targets the highly electrophilic C4-chlorine. We utilize n-butanol as the solvent because its high boiling point (117 °C) allows for elevated reaction temperatures without requiring a sealed pressure vessel. This thermal energy is required to overcome the aromatic stabilization during the formation of the Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Reagent Setup: To a round-bottom flask, add 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq) and morpholine (2.0 eq) in n-butanol (0.1 M concentration). Note: The second equivalent of morpholine acts as an intrinsic base to scavenge the HCl byproduct, driving the reaction forward.

  • Thermal Activation: Heat the mixture to 100 °C under continuous magnetic stirring for 3 hours.

  • Workup & Extraction: Cool the mixture to room temperature. Remove the n-butanol solvent in vacuo. Dilute the resulting residue with Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3x) and brine (1x). Rationale: EtOAc selectively extracts the organic product, while the aqueous washes remove the highly polar morpholine hydrochloride salt.

  • Self-Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Validate the product via LC-MS. A successful reaction will show a mass shift corresponding to the displacement of chlorine by morpholine, while the distinct isotopic pattern of the preserved C5-iodine remains clearly visible.

Protocol B: C5-Functionalization via Halogen-Metal Exchange

Objective: To activate the C5 position for carbon-carbon bond formation using a Grignard reagent, bypassing the need for palladium catalysis which can sometimes be sterically hindered [2].

Causality & Rationale: Direct cross-coupling at the C5 position can be challenging. Halogen-metal exchange using a bulky Grignard reagent (tert-butylmagnesium chloride) selectively targets the highly polarizable C5-iodine bond. The bulky tert-butyl group strongly favors halogen-metal exchange over unwanted nucleophilic addition to the pyrimidine ring. Strict temperature control is mandatory to prevent ring-opening side reactions.

Step-by-Step Methodology:

  • Equipment Preparation: Utilize a 3-neck jacketed flask equipped with an overhead stirrer and a nitrogen inlet. Rationale: The jacketed flask connected to a chiller allows for precise, rapid heat dissipation, which is critical for controlling the highly exothermic halogen-metal exchange.

  • Substrate Dissolution: Charge the flask with the C4-aminated intermediate from Protocol A and anhydrous Tetrahydrofuran (THF). Cool the internal temperature to -16 °C. Rationale: THF stabilizes the resulting organomagnesium species via coordination from its oxygen lone pairs.

  • Grignard Addition: Add tert-butylmagnesium chloride (2.0 M in ether, 1.1 eq) dropwise over 40 minutes. Maintain the internal temperature strictly between -16 °C and -12 °C.

  • Electrophile Trapping: Once the exchange is complete (typically 30 minutes post-addition), introduce the desired electrophile (e.g., a borate ester or an aldehyde) to the newly formed C5-Grignard intermediate.

  • Self-Validation: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess Grignard reagent. Analyze the crude mixture via TLC or LC-MS to confirm the complete consumption of the iodinated starting material and the formation of the C5-substituted target compound.

References

  • Bata, N., Chaikuad, A., Bakas, N. A., et al. (2022). "Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 65(2), 1352-1369. URL:[Link]

  • Judd, A. S., et al. (2020). "Macrocyclic MCL-1 inhibitors and methods of use." U.S. Patent 10,676,485 B2.
  • Leung, C.-Y., Langille, A. M., Mancuso, J., & Tsantrizos, Y. S. (2013). "Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—parallel synthesis of analogs via a trimethylsilyl ylidene intermediate." Bioorganic & Medicinal Chemistry, 21(8), 2229-2240. URL:[Link]

Method

Application Note: Buchwald-Hartwig Amination Protocols for 4-Chloro-5-iodothieno[2,3-d]pyrimidine

Strategies for Chemoselective and Orthogonal Functionalization in Drug Discovery The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore, widely utilized as a bioisostere for purine nucleobases in the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Chemoselective and Orthogonal Functionalization in Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore, widely utilized as a bioisostere for purine nucleobases in the development of kinase inhibitors, anti-viral agents, and human farnesyl pyrophosphate synthase (hFPPS) inhibitors[1]. However, functionalizing the 4-chloro-5-iodothieno[2,3-d]pyrimidine core presents a classic chemoselectivity challenge.

As a Senior Application Scientist, I frequently observe researchers struggling with off-target reactions when attempting late-stage aminations on this scaffold. The causality behind these failures lies in the electronic disparity of the two halogenated sites:

  • The C4-Position (C-Cl): Highly electron-deficient due to the fused pyrimidine ring, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C5-Position (C-I): The weak C-I bond undergoes rapid oxidative addition with low-valent Palladium(0) species, making it the prime target for cross-coupling.

If a direct Buchwald-Hartwig amination is attempted on the dihalogenated core using a nucleophilic aliphatic amine, the amine will rapidly attack the C4 position via background SNAr, outcompeting the Palladium cycle and resulting in complex mixtures. To achieve precise functionalization, one must employ either a Sequential Orthogonal Approach (the industry standard) or a highly tuned Direct Chemoselective Approach [1].

Mechanistic Workflow & Causality

G SM 4-chloro-5-iodothieno[2,3-d]pyrimidine (Starting Material) SNAr_Int 4-amino-5-iodothieno[2,3-d]pyrimidine (SNAr Intermediate) SM->SNAr_Int Step 1: SNAr (Amine 1, Base, RT) Direct_C5 4-chloro-5-aminothieno[2,3-d]pyrimidine (Direct C5 Product) SM->Direct_C5 Direct Buchwald-Hartwig (Non-nucleophilic Amine, Pd, Bulky Ligand) Final_Seq 4,5-diaminothieno[2,3-d]pyrimidine (Sequential Product) SNAr_Int->Final_Seq Step 2: Buchwald-Hartwig (Amine 2, Pd, Ligand, Heat)

Orthogonal reactivity pathways for 4-chloro-5-iodothieno[2,3-d]pyrimidine.

Protocol A: Sequential Orthogonal Amination (Industry Standard)

By exploiting the inherent electrophilicity of the C4-Cl bond, we first install an amine via SNAr under mild, metal-free conditions. This step not only functionalizes the C4 position but also donates electron density into the pyrimidine ring, significantly deactivating the core towards further SNAr. The resulting 4-amino-5-iodothieno[2,3-d]pyrimidine is a stable, well-behaved substrate for subsequent Pd-catalyzed Buchwald-Hartwig amination at the C5-I position[1].

For the cross-coupling step, Xantphos is selected as the ligand. Its wide bite angle (111°) promotes rapid reductive elimination and suppresses competing β-hydride elimination, ensuring high yields with primary arylamines[1],[2].

Step 1: SNAr at C4 (Metal-Free)
  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL).

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) followed by the primary/secondary aliphatic amine (1.1 equiv).

  • Reaction: Stir at room temperature for 2–4 hours. The strong electron-withdrawing nature of the pyrimidine ensures rapid conversion without heating.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint: LC-MS should show a mass shift corresponding to the loss of Cl (-35 Da) and addition of the amine. The C6 proton in ¹H NMR will shift slightly upfield due to the electron-donating effect of the new C4-amino group.

Step 2: Buchwald-Hartwig Amination at C5
  • Preparation: To a microwave vial or Schlenk flask, add the 4-amino-5-iodothieno[2,3-d]pyrimidine intermediate (1.0 equiv, 0.5 mmol), the arylamine nucleophile (1.5 equiv), Pd2(dba)3 (5 mol%), Xantphos (11 mol%), and Cs2CO3 (1.7 equiv)[1].

  • Degassing: Add anhydrous, degassed Toluene (5 mL). Purge the system with Argon for 5 minutes to prevent catalyst oxidation.

  • Reaction: Seal the vial and heat to 100 °C for 12–18 hours[1].

  • Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and purify via flash chromatography.

  • Validation Checkpoint: Successful cross-coupling is confirmed by a massive mass loss in LC-MS (-127 Da for Iodine) and the appearance of new aromatic protons in the ¹H NMR spectrum.

Protocol B: Direct Chemoselective Buchwald-Hartwig at C5 (Advanced)

Direct C5 amination while preserving the C4-Cl bond is required when the C4 position must be reserved for late-stage functionalization. To achieve this, the background SNAr must be completely suppressed. This is accomplished by using a weak nucleophile (e.g., an amide or highly electron-deficient aniline), a mild insoluble base (K3PO4), and a highly active, bulky biarylphosphine ligand like tBuBrettPhos. The extreme steric bulk of tBuBrettPhos accelerates the Pd(0) oxidative addition and reductive elimination steps, allowing the catalytic cycle to outpace the uncatalyzed SNAr reaction[2].

Step-by-Step Methodology:
  • Preparation: In a glovebox or under strict Argon atmosphere, charge a vial with 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 equiv, 0.5 mmol), the amide/aniline nucleophile (1.1 equiv), Pd(OAc)2 (5 mol%), tBuBrettPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent: Add anhydrous, degassed Toluene (5 mL).

  • Reaction: Heat the mixture at 80 °C for 8 hours.

    • Critical Insight: Do not exceed 80 °C. Higher temperatures exponentially increase the rate of background SNAr and potential decomposition of the C4-Cl bond.

  • Workup: Filter through Celite, concentrate, and purify immediately via neutral alumina or deactivated silica gel chromatography (the C4-Cl bond remains sensitive to hydrolysis on highly acidic silica).

Quantitative Data Summary

The following table summarizes the expected yields and chemoselectivity profiles based on the chosen protocol and nucleophile class.

StrategySubstrateNucleophileCatalyst & LigandBase & SolventYieldSelectivity (C5:C4)
Sequential (Step 1) 4-Cl-5-I coreAliphatic AmineNone (SNAr)DIPEA, THF, RT>90%Exclusive C4
Sequential (Step 2) 4-Amino-5-I coreAryl AminePd2(dba)3 / XantphosCs2CO3, Toluene, 100 °C75–85%Exclusive C5
Direct C5 (Advanced) 4-Cl-5-I coreAmide / LactamPd(OAc)2 / tBuBrettPhosK3PO4, Toluene, 80 °C60–70%>95:5 (C5)
Direct C5 (Failed) 4-Cl-5-I coreAliphatic AminePd2(dba)3 / BINAPNaOtBu, Toluene, 80 °C<10%SNAr dominates
References
  • Source: Bioorganic & Medicinal Chemistry (McGill University)
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions (Citing: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-5-iodothieno[2,3-d]pyrimidine

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-5-iodothieno[2,3-d]pyrimidine. As a key intermediate in the development of various therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-5-iodothieno[2,3-d]pyrimidine. As a key intermediate in the development of various therapeutic agents, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and the collective experience of our application scientists.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific challenges you may encounter during the synthesis, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: Why is my overall yield of 4-chloro-5-iodothieno[2,3-d]pyrimidine consistently low?

Low overall yield can stem from issues in either the chlorination of the thieno[2,3-d]pyrimidin-4-one precursor or the subsequent iodination step. It is crucial to isolate the cause by analyzing the purity and yield of the intermediate, 4-chlorothieno[2,3-d]pyrimidine.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low overall yield of 4-chloro-5-iodothieno[2,3-d]pyrimidine check_intermediate Analyze yield and purity of 4-chlorothieno[2,3-d]pyrimidine intermediate start->check_intermediate low_yield_chloro Problem: Low yield or impure 4-chlorothieno[2,3-d]pyrimidine check_intermediate->low_yield_chloro Intermediate is the issue low_yield_iodo Problem: Low yield or impure final product after iodination check_intermediate->low_yield_iodo Intermediate is satisfactory solution_chloro Focus on optimizing the chlorination step (See Q2) low_yield_chloro->solution_chloro solution_iodo Focus on optimizing the iodination step (See Q3) low_yield_iodo->solution_iodo

Caption: A flowchart to diagnose the source of low reaction yield.

Question 2: My yield for the chlorination of thieno[2,3-d]pyrimidin-4(3H)-one to 4-chlorothieno[2,3-d]pyrimidine is poor. What are the common causes and solutions?

The conversion of the pyrimidinone to the chloropyrimidine is a critical step. Low yields are often attributed to incomplete reaction, side product formation, or degradation.

Causality and Solutions:

  • Inefficient Chlorinating Agent Activation: The Vilsmeier-Haack reagent, often generated in situ from oxalyl chloride or thionyl chloride and DMF, is a common and effective chlorinating agent. Incomplete formation of this reagent will lead to an incomplete reaction.

    • Solution: Ensure your DMF is anhydrous. Add the oxalyl chloride or thionyl chloride slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and allow for the complete formation of the Vilsmeier salt. A white, gel-like substance should form, indicating the reagent is ready.

  • Reaction Temperature and Time: Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.

    • Solution: After the addition of the thieno[2,3-d]pyrimidin-4(3H)-one, the reaction should be heated to reflux. Monitor the reaction by TLC to determine the optimal reaction time, which is typically around 3 hours.

  • Work-up and Purification: The product, 4-chlorothieno[2,3-d]pyrimidine, can be sensitive to hydrolysis.

    • Solution: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. This will quench the excess chlorinating reagent and precipitate the product. Extract the aqueous phase promptly with a suitable organic solvent like dichloromethane. Ensure the combined organic layers are thoroughly dried with an anhydrous salt like sodium sulfate before concentrating under reduced pressure.

Optimized Chlorination Protocol Parameters

ParameterRecommended ConditionRationale
Chlorinating System Oxalyl chloride/DMF or SOCl₂/DMFForms the highly effective Vilsmeier-Haack reagent in situ.
Solvent DichloromethaneInert and allows for easy work-up.
Temperature 0 °C for reagent formation, then refluxControls exotherm and drives the reaction to completion.
Reaction Time ~3 hours (TLC monitored)Ensures complete conversion without significant degradation.
Work-up Quench with ice water, extract with DCMMinimizes hydrolysis of the product.

Question 3: The iodination of 4-chlorothieno[2,3-d]pyrimidine is resulting in a low yield of the desired 4-chloro-5-iodothieno[2,3-d]pyrimidine. How can I improve this?

Direct iodination of the thieno[2,3-d]pyrimidine core can be challenging due to the electron-deficient nature of the ring system. The choice of iodinating agent and reaction conditions are paramount.

Causality and Solutions:

  • Insufficient Electrophilicity of the Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough to iodinate the thieno[2,3-d]pyrimidine ring efficiently.

    • Solution: Employ a more potent electrophilic iodine source. N-Iodosuccinimide (NIS) in an appropriate solvent is a common and effective choice. The use of a strong acid catalyst can also enhance the electrophilicity of the iodine.

  • Reaction Solvent and Temperature: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Solution: Acetic acid or other organic acids can serve as both the solvent and a catalyst. The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is key; start at a moderate temperature (e.g., 50-60 °C) and increase if the reaction is sluggish, while monitoring for any signs of decomposition.

  • Side Reactions: Over-iodination or decomposition of the starting material can occur under harsh conditions.

    • Solution: Use a stoichiometric amount of the iodinating agent (typically 1.0 to 1.2 equivalents). Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that could lead to side product formation.

Proposed Iodination Protocol

Caption: A summary of the proposed iodination protocol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 4-chloro-5-iodothieno[2,3-d]pyrimidine?

The most common synthetic pathway involves a multi-step process. A typical route starts with the construction of the thieno[2,3-d]pyrimidine core, often through a Gewald reaction followed by cyclization.[1][2] The resulting thieno[2,3-d]pyrimidin-4(3H)-one is then chlorinated, followed by iodination of the 4-chlorothieno[2,3-d]pyrimidine intermediate.

Q2: Are there any specific safety precautions I should be aware of?

Yes. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. N-Iodosuccinimide is a strong oxidizing agent and should be handled with care.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q4: What are some common impurities I might encounter?

  • Unreacted 4-chlorothieno[2,3-d]pyrimidine: If the iodination is incomplete.

  • Di-iodinated products: If an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.

  • Hydrolyzed product (thieno[2,3-d]pyrimidin-4(3H)-one): If the 4-chloro intermediate is exposed to water during work-up or storage.

Q5: Can you provide a detailed experimental protocol for the chlorination step?

Synthesis of 4-chlorothieno[2,3-d]pyrimidine

  • To a solution of N,N-dimethylformamide (DMF, 1.53 mL, 19.7 mmol) in dichloromethane (50 mL), cooled to 0 °C, slowly add oxalyl chloride (2.5 mL, 29.6 mmol). A white, gel-like substance will form.

  • Add thieno[2,3-d]pyrimidin-4(3H)-one (1.5 g, 9.86 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane=15:1) to yield 4-chlorothieno[2,3-d]pyrimidine as a white solid.

References

  • Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Packard, G. K., et al. (2012). Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Kobayashi, K., et al. (2018). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). HETEROCYCLES. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation in Thieno[2,3-d]pyrimidine Cross-Couplings

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges in heterocyclic chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges in heterocyclic chemistry.

When working with 4-chloro-5-iodothieno[2,3-d]pyrimidine , you are dealing with a highly privileged but sensitive scaffold. This molecule exhibits 1[1]: the C5–I bond is highly reactive toward oxidative addition, allowing for selective cross-coupling at lower temperatures, while the C4–Cl bond is typically reserved for subsequent nucleophilic aromatic substitution (SNAr) or higher-temperature couplings. However, electron-deficient N-heterocycles are notoriously2[2].

This guide provides the mechanistic insight and field-proven protocols required to suppress dehalogenation and maximize your cross-coupling yields.

Mechanistic Insight: The Causality of Dehalogenation

To prevent dehalogenation, we must first understand its origin. During a standard Suzuki-Miyaura or Sonogashira coupling, the Pd(0) catalyst readily inserts into the weak C5–I bond to form an Ar-Pd(II)-I intermediate.

At this juncture, a kinetic race begins between the desired transmetalation step and an undesired hydride abstraction pathway. If the reaction mixture contains a hydride source—such as primary/secondary alcohols, strong alkoxide bases, or certain amines—the palladium complex can undergo ligand exchange followed by β -hydride elimination. This forms a Pd-H species that rapidly undergoes reductive elimination, yielding the hydrodehalogenated byproduct (4-chlorothieno[2,3-d]pyrimidine) and destroying your starting material[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C5-I Bond) Pd0->OxAdd ArI 4-chloro-5-iodothieno[2,3-d]pyrimidine ArI->OxAdd ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI TransMet Transmetalation (e.g., R-B(OH)2) ArPdI->TransMet Fast (Bulky Ligands, Aprotic) Hydride Hydride Source (Alcohols, Alkoxides, Amines) ArPdI->Hydride Competing Pathway ArPdR Ar-Pd(II)-R TransMet->ArPdR Product Desired C5-Coupled Product ArPdR->Product Reductive Elimination Product->Pd0 ArPdH Ar-Pd(II)-H Hydride->ArPdH Dehal Dehalogenated Byproduct (4-chlorothieno[2,3-d]pyrimidine) ArPdH->Dehal Reductive Elimination Dehal->Pd0

Catalytic cycle showing the competition between desired cross-coupling and unwanted dehalogenation.

Troubleshooting FAQs

Q1: I am observing significant amounts of 4-chlorothieno[2,3-d]pyrimidine in my Suzuki coupling. What is the primary culprit? A1: The most common culprits are your solvent and base. Alcohols (e.g., MeOH, EtOH, iPrOH) can act as potent hydride donors to the palladium center. Similarly, strong bases like NaOtBu can promote dehalogenation. You must2 (such as Toluene, 1,4-Dioxane, or THF) and utilize milder inorganic bases like K₃PO₄ or Cs₂CO₃[2].

Q2: How does my choice of phosphine ligand affect this side reaction? A2: Ligand selection dictates the kinetics of the catalytic cycle. If transmetalation or reductive elimination is slow, the intermediate has more time to undergo hydride abstraction. Utilizing1 (such as SPhos, XPhos, or dppf) accelerates both the transmetalation and reductive elimination steps, effectively outcompeting the dehalogenation pathway[1],[2].

Q3: Can I increase the temperature to force the cross-coupling to completion faster? A3: No. Elevated temperatures increase the activation energy for side reactions, including β -hydride elimination and catalyst decomposition. Furthermore, exceeding 80 °C risks activating the C4–Cl bond, leading to di-coupled impurities or complex mixtures. 5-iodothieno[2,3-d]pyrimidine derivatives are highly reactive and 3 to preserve orthogonal selectivity[3]. Keep the temperature between 60 °C and 80 °C.

Quantitative Optimization Data

The following matrix summarizes the empirical impact of varying reaction parameters on the chemoselectivity of the C5-Suzuki coupling. Notice how the removal of hydride sources and the introduction of bulky ligands invert the product ratio.

EntrySolvent SystemBaseCatalyst / LigandTemp (°C)Desired Yield (%)Dehalogenation (%)
1EtOH / H₂O (4:1)Na₂CO₃Pd(PPh₃)₄802565
21,4-Dioxane / H₂O (4:1)K₂CO₃Pd(PPh₃)₄804535
3Toluene / H₂O (5:1)K₃PO₄Pd₂(dba)₃ / dppf807215
4 Toluene / H₂O (5:1) K₃PO₄ Pd₂(dba)₃ / SPhos 60 94 < 2

Validated Experimental Protocol: Selective C5 Suzuki-Miyaura Coupling

To ensure a self-validating and reproducible workflow, follow this optimized methodology. This protocol leverages the kinetic advantages of SPhos while strictly excluding hydride-donating solvents.

Step 1: Reagent Preparation & Inert Atmosphere In an argon-filled glovebox or using standard Schlenk line techniques, charge an oven-dried reaction vial with Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%).

Step 2: Substrate Addition Add 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Note: Ensure the K₃PO₄ is finely milled and strictly anhydrous to prevent inconsistent basicity.

Step 3: Solvent Degassing (Critical Step) Prepare a mixture of anhydrous Toluene and ultra-pure water (5:1 v/v). Thoroughly degas this solvent mixture via three freeze-pump-thaw cycles or by vigorous argon sparging for 15 minutes.1[1]. Add the degassed solvent to the reaction vial.

Step 4: Reaction Execution Seal the vial with a PTFE-lined septum cap. Heat the reaction mixture to 60 °C with vigorous stirring (800 rpm) for 4–6 hours. Monitor the reaction progress strictly via LC-MS to determine the point of maximum C5-I conversion before any C4-Cl activation occurs.

Step 5: Quench and Workup Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Wash the filtrate sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography (hexanes/EtOAc gradient) to isolate the pure C5-coupled 4-chlorothieno[2,3-d]pyrimidine derivative.

References

  • [3] Title: Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analog - Tsantrizos' Group Source: mcgill.ca URL:[Link]

  • [4] Title: Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - ResearchGate Source: researchgate.net URL:[Link]

Sources

Troubleshooting

optimizing catalyst selection for 4-chloro-5-iodothieno[2,3-d]pyrimidine coupling

Welcome to the Technical Support Center for the site-selective functionalization of 4-chloro-5-iodothieno[2,3-d]pyrimidine . As a dual-halogenated fused bicyclic scaffold, this molecule presents a classic chemoselectivit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the site-selective functionalization of 4-chloro-5-iodothieno[2,3-d]pyrimidine .

As a dual-halogenated fused bicyclic scaffold, this molecule presents a classic chemoselectivity challenge. The C5-iodo position on the thiophene ring is highly reactive toward oxidative addition by palladium(0), while the C4-chloro position on the electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr),[1]. Mastering the orthogonal reactivity of these two sites requires precise catalyst selection, temperature control, and a deep understanding of mechanistic causality.

Reactivity Logic & Workflow

To successfully functionalize this scaffold, you must dictate the sequence of your reactions based on the inherent bond dissociation energies and electronic properties of the heterocycle.

G Start 4-chloro-5-iodothieno[2,3-d]pyrimidine Dual-Halogen Scaffold Split1 Start->Split1 C5_Path Goal: C5-Iodo Functionalization Split1->C5_Path C4_Path Goal: C4-Chloro Functionalization Split1->C4_Path C5_Cat Pd(0) Catalysis (e.g., PdCl2(dppf)) Mild Temp (25-60°C) C5_Path->C5_Cat C4_Cat Nucleophilic Aromatic Substitution Amine/Thiol + Base (No Pd) C4_Path->C4_Cat C5_Result C5-Coupled Product (C4-Cl Retained for SNAr) C5_Cat->C5_Result C4_Result C4-Substituted Product (C5-I Retained for Pd-Coupling) C4_Cat->C4_Result

Reactivity workflow for site-selective functionalization of dihalogenated thienopyrimidines.

Quantitative Catalyst Selection Matrix

When targeting the C5-iodo position via cross-coupling, catalyst speciation and ligand sterics dictate the success of the reaction. The table below summarizes validated catalytic systems for selective coupling while preserving the C4-Cl bond[2].

Catalyst SystemLigand TypeTarget SiteOptimal Temp (°C)Loading (mol%)Mechanistic Advantage & Causality
Pd(PPh₃)₄ Monodentate PhosphineC5 (Iodo)25 - 605.0High chemoselectivity for C-I oxidative addition over C-Cl due to mild activation energy requirements[2].
PdCl₂(dppf) Bidentate PhosphineC5 (Iodo)60 - 803.0 - 5.0The large bite angle of dppf accelerates reductive elimination, making it ideal for sterically hindered boronic acids[2].
Pd(OAc)₂ / SPhos Buchwald DialkylbiarylC5 (Iodo)80 - 902.0Electron-rich ligand stabilizes the active Pd(0) species, allowing for high turnover numbers and lower catalyst loading[2],[3].
None (SNAr) N/AC4 (Chloro)25 - 80N/ABypasses metal catalysis entirely. Takes advantage of the highly electrophilic nature of the pyrimidine C4 position[1].

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm site-selectivity before proceeding to downstream purification.

Protocol A: C5-Selective Suzuki-Miyaura Coupling (Preserving C4-Cl)

Causality: By utilizing a mild base and restricting the temperature to 60 °C, we kinetically favor oxidative addition into the weaker C-I bond while preventing the base from initiating an undesired SNAr reaction at the C4-Cl position[2],[1].

  • Reagent Assembly: To an oven-dried Schlenk flask, add 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq), your target boronic acid (1.05 eq, strictly controlled to prevent over-coupling), and PdCl₂(dppf) (3-5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). The biphasic system ensures the solubility of the inorganic base while stabilizing the active palladium species. Add K₂CO₃ (2.0 eq).

  • Reaction Execution: Purge the flask with argon for 5 minutes. Heat the mixture to 60 °C with vigorous stirring for 8–12 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation criteria: The mass spectrum of the product peak must display a distinct 3:1 isotopic ratio (M / M+2), confirming that the C4-chlorine atom remains intact.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: C4-Selective SNAr followed by C5-Cross Coupling

Causality: If your synthetic route requires functionalizing the C4 position first, attempting a Pd-catalyzed cross-coupling at C4 will fail because the C5-I bond will preferentially react[2]. Instead, we exploit the pyrimidine ring's electron deficiency using a metal-free SNAr reaction, which leaves the C5-I bond untouched for subsequent Pd-catalysis[4].

  • C4-SNAr Reaction: Dissolve 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF. Add your nucleophile (e.g., a secondary amine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 2–4 hours.

  • Self-Validating Checkpoint: Pour the reaction mixture into ice-cold water. The C4-substituted intermediate will precipitate. Filter and analyze via ¹H-NMR. Validation criteria: The disappearance of the amine's active N-H proton and the retention of the thiophene C6 proton signal confirms successful C4 substitution without degradation of the thiophene ring.

  • C5-Cross Coupling: Subject the isolated intermediate to standard Buchwald-Hartwig or Suzuki coupling conditions (e.g., Pd(OAc)₂, SPhos, 90 °C) to functionalize the remaining C5-I position[4].

Troubleshooting & FAQs

Q: Why am I observing a mixture of C4 and C5 coupled products during my Suzuki reaction? A: The C-I bond at C5 is inherently more reactive toward oxidative addition than the C-Cl bond at C4. However, the C4 position on the pyrimidine ring is highly electron-deficient. If your reaction temperature exceeds 80 °C or if your base is too nucleophilic, you will trigger competitive oxidative addition or an undesired SNAr side-reaction at C4[2],[1]. To resolve this, lower the reaction temperature to 40-60 °C, use a milder base (like K₂CO₃ instead of Cs₂CO₃ or KOH), and strictly limit the boronic acid to 1.05 equivalents.

Q: Can I use a palladium catalyst to selectively couple at the C4-chloro position while leaving the C5-iodo intact? A: Thermodynamically and kinetically, this is highly improbable. Pd(0) will almost exclusively insert into the C-I bond first due to its significantly lower bond dissociation energy[2]. If you must functionalize C4 first, bypass palladium catalysis entirely. Utilize a Nucleophilic Aromatic Substitution (SNAr) with an amine or thiolate. The electron-deficient pyrimidine ring allows SNAr to proceed rapidly at C4, leaving the C5-iodo perfectly intact for a subsequent Pd-catalyzed reaction[1],[4].

Q: My C5-selective Buchwald-Hartwig amination is stalling at 30% conversion. Is my catalyst dead? A: Likely, yes. Thiophene-containing scaffolds and certain nitrogenous impurities can coordinate with and poison palladium catalysts, especially at low loadings[5]. Furthermore, if the active Pd(0) species is exposed to trace oxygen, it will degrade. To optimize:

  • Ensure you are using a sufficiently bulky, electron-rich ligand (e.g., BrettPhos or RuPhos) to keep the active Pd species stable and prevent off-target coordination.

  • Increase the catalyst loading to 5-10 mol% (approximately 50,000 to 100,000 ppm in-reaction) to overcome potential poisoning[3].

  • Rigorously degas your solvents via the freeze-pump-thaw method prior to catalyst addition[5].

References

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC (NIH). Available at:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. Available at: [Link]

Sources

Optimization

chromatography purification techniques for 4-chloro-5-iodothieno[2,3-d]pyrimidine intermediates

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chloro-5-iodothieno[2,3-d]pyrimidine and its analogues. As a pivotal...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chloro-5-iodothieno[2,3-d]pyrimidine and its analogues. As a pivotal intermediate in the synthesis of a wide array of bioactive molecules, achieving high purity of this compound is critical for downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification process.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the chromatographic purification of 4-chloro-5-iodothieno[2,3-d]pyrimidine intermediates.

Question: My 4-chloro-5-iodothieno[2,3-d]pyrimidine appears to be degrading on the silica gel column, leading to streaking and low recovery. What is the likely cause and how can I prevent this?

Answer: Degradation on a standard silica gel column is a frequent issue with halogenated, nitrogen-containing heterocycles like thienopyrimidines. The primary cause is the acidic nature of the silica gel surface, which can catalyze the decomposition of sensitive compounds. The chloro and iodo substituents on the thienopyrimidine core can also be susceptible to nucleophilic attack or dehalogenation under these conditions.

Causality and Mitigation Strategies:

  • Acid-Catalyzed Degradation: The lone pairs on the pyrimidine nitrogens can interact with acidic silanol groups on the silica surface, potentially leading to ring opening or other decomposition pathways.

    • Solution: Deactivate the silica gel by preparing a slurry in your chosen mobile phase and adding 1-2% triethylamine or another volatile base. This will neutralize the acidic sites and minimize degradation.

  • Dehalogenation: While less common on silica alone, prolonged exposure to the stationary phase, especially in the presence of certain impurities or protic solvents, can lead to the loss of the chloro or iodo groups.

    • Solution: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.

  • Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a less acidic stationary phase.

    • Recommended Alternatives:

      • Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive compounds.

      • Florisil® (Magnesium Silicate): This can also be a milder alternative to silica gel.

Question: I am observing poor separation between my target compound and a closely-eluting impurity during normal-phase chromatography. How can I improve the resolution?

Answer: Achieving good resolution between structurally similar compounds requires careful optimization of the mobile phase and column parameters.

Strategies for Enhancing Resolution:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: A common mobile phase for thienopyrimidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] Meticulously adjust the ratio of these solvents. A small decrease in the percentage of the more polar solvent can significantly improve separation.

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane or a trace of methanol) can alter the selectivity of the separation.

  • Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity over the course of the separation. This can help to sharpen the peak of your target compound and improve its separation from earlier and later eluting impurities.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully loaded onto the top of your column. This technique often leads to sharper bands and better separation.[2]

Question: My purified 4-chloro-5-iodothieno[2,3-d]pyrimidine shows signs of instability upon storage. What are the recommended storage conditions?

Answer: Halogenated heterocycles can be sensitive to light, air, and moisture. The presence of both a chloro and an iodo group on the thienopyrimidine ring system can increase its reactivity.

Recommended Storage Procedures:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

  • Low Temperature: Keep the compound in a freezer, ideally at -20°C, to slow down any potential decomposition reactions.

  • Protection from Light: Use an amber-colored vial or wrap the vial in aluminum foil to protect the compound from light-induced degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 4-chloro-5-iodothieno[2,3-d]pyrimidine intermediates?

A1: The two most prevalent and effective methods are:

  • Flash Column Chromatography (Normal-Phase): This is a widely used technique for the initial purification of crude reaction mixtures. It is effective at separating the target compound from less polar and more polar impurities.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often used for final purification to achieve high purity levels ( >98%). It is particularly useful for separating structurally similar analogs or removing trace impurities that are difficult to resolve by flash chromatography. A C18 column is a common choice for this class of compounds.

Q2: What are some of the likely impurities I might encounter during the synthesis of 4-chloro-5-iodothieno[2,3-d]pyrimidine?

A2: The impurity profile will depend on the specific synthetic route. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the reaction work-up, you may have residual starting materials.

  • Over-halogenated or Under-halogenated Species: If the synthesis involves chlorination and iodination steps, you may have byproducts with either an additional halogen or lacking one of the halogens.

  • Hydrolyzed Byproducts: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the formation of the corresponding 4-hydroxy-5-iodothieno[2,3-d]pyrimidine. This is more likely if the compound is exposed to water for prolonged periods, especially under non-neutral pH conditions.

  • Solvent Adducts: In some cases, residual solvents from the reaction or purification can form adducts with the product.

Q3: Where should I start when developing a mobile phase for flash chromatography of 4-chloro-5-iodothieno[2,3-d]pyrimidine on silica gel?

A3: A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems.

  • Initial Screening: Begin with a 1:1 mixture of hexanes and ethyl acetate.

  • Adjusting Polarity:

    • If the Rf (retention factor) of your compound is too high ( > 0.5), increase the proportion of hexanes.

    • If the Rf is too low ( < 0.2), increase the proportion of ethyl acetate.

  • Target Rf: Aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.

Q4: Is it necessary to use an acid modifier in the mobile phase for reversed-phase HPLC purification?

A4: Yes, it is highly recommended. Adding a small amount (typically 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases serves two main purposes:

  • Improved Peak Shape: The pyrimidine ring contains basic nitrogen atoms that can interact with residual silanol groups on the C18 stationary phase, leading to peak tailing. The acid protonates these nitrogens, reducing this secondary interaction and resulting in sharper, more symmetrical peaks.

  • Consistent Retention: Maintaining a consistent pH across the gradient ensures reproducible retention times.

III. Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a general guideline for the purification of a crude reaction mixture containing 4-chloro-5-iodothieno[2,3-d]pyrimidine.

Materials:

  • Crude 4-chloro-5-iodothieno[2,3-d]pyrimidine

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (optional, for deactivation)

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Mobile Phase Selection:

    • Determine an appropriate mobile phase using TLC, aiming for an Rf of 0.2-0.4 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Gently tap the column to aid in packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a flash chromatography system or a pump) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-chloro-5-iodothieno[2,3-d]pyrimidine.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is suitable for the final purification of 4-chloro-5-iodothieno[2,3-d]pyrimidine to achieve high purity.

Materials:

  • Partially purified 4-chloro-5-iodothieno[2,3-d]pyrimidine

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or TFA), LC-MS grade

  • C18 preparative HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the sample in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.

    • Inject the prepared sample onto the column.

    • Run a gradient elution as outlined in the table below.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector (a wavelength of 254 nm is a good starting point).

    • Collect fractions corresponding to the peak of the target compound.

  • Product Isolation:

    • Combine the collected fractions containing the pure product.

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the final product.

Table 1: Example Gradient for Preparative RP-HPLC

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in Acetonitrile)
0955
5955
25595
30595
31955
35955

IV. Visualization of Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Screen Solvents Flash Chromatography Flash Chromatography TLC Analysis->Flash Chromatography Optimal Solvent System Purity Check Purity Check Flash Chromatography->Purity Check Partially Purified Prep-HPLC Prep-HPLC Pure Product Pure Product Prep-HPLC->Pure Product Purity Check->Prep-HPLC Purity Check->Pure Product If Purity >=98%

Caption: Purification workflow for 4-chloro-5-iodothieno[2,3-d]pyrimidine.

V. Troubleshooting Decision Tree

Troubleshooting_Tree Problem Purification Issue Degradation Degradation on Column Problem->Degradation Poor Separation Poor Separation Problem->Poor Separation Peak Tailing Peak Tailing (HPLC) Problem->Peak Tailing Deactivate Silica Deactivate Silica (1-2% TEA) Degradation->Deactivate Silica Optimize Mobile Phase Fine-tune Solvent Ratio Poor Separation->Optimize Mobile Phase Add Acid Modifier Add 0.1% Formic Acid/TFA Peak Tailing->Add Acid Modifier Change Stationary Phase Use Alumina or Florisil Deactivate Silica->Change Stationary Phase If problem persists Use Gradient Implement Gradient Elution Optimize Mobile Phase->Use Gradient Dry Load Dry Load Sample Use Gradient->Dry Load Check for Overload Reduce Sample Concentration Add Acid Modifier->Check for Overload

Caption: Decision tree for troubleshooting common purification problems.

VI. References

  • Vanarote D.S, et al. Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research. 2013;47(1):63-68. Available at: [Link]

  • Patil, S. A., et al. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC Advances, 2019, 9(59), 34339-34351. Available at: [Link]

Sources

Troubleshooting

scale-up synthesis challenges for 4-chloro-5-iodothieno[2,3-d]pyrimidine production

Welcome to the Technical Support Center for process chemistry and scale-up operations. This guide is specifically designed for researchers and drug development professionals working with the 4-chloro-5-iodothieno[2,3-d]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up operations. This guide is specifically designed for researchers and drug development professionals working with the 4-chloro-5-iodothieno[2,3-d]pyrimidine scaffold.

This bifunctional building block is highly valued in medicinal chemistry. The 4-chloro position is highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines like morpholine to synthesize STK3/4 inhibitors)[1], while the 5-iodo position serves as a robust handle for cross-coupling reactions (e.g., Suzuki-Miyaura couplings to synthesize PIP4Kγ inhibitors like NCT-504)[2]. However, the exact reactivity that makes this molecule useful also makes it highly susceptible to degradation during large-scale synthesis.

Process Workflow & Pathway Visualization

The standard synthetic route involves the cyclization of a thiophene precursor to thieno[2,3-d]pyrimidin-4(3H)-one, followed by electrophilic iodination at the C5 position, and finally, deoxychlorination at the C4 position.

G SM Thieno[2,3-d]pyrimidin-4(3H)-one Iodination Step 1: Electrophilic Iodination (NIS, Acidic Media, <0 °C) SM->Iodination Intermediate 5-Iodothieno[2,3-d]pyrimidin-4(3H)-one Iodination->Intermediate IPC: Monitor for over-iodination Chlorination Step 2: Deoxychlorination (POCl3, DIPEA, 90 °C) Intermediate->Chlorination Quench Critical Step: Reverse Quench (Cold K2HPO4 Buffer, pH > 7) Chlorination->Quench Distill excess POCl3 prior to quench Product 4-Chloro-5-iodothieno[2,3-d]pyrimidine Quench->Product Precipitation & Filtration

Process workflow for the scale-up synthesis of 4-chloro-5-iodothieno[2,3-d]pyrimidine.

Troubleshooting Guides & FAQs

Q1: During the scale-up of the iodination step, I observe significant di-halogenation and incomplete conversion. How can I optimize regioselectivity? Causality: The thiophene ring is highly electron-rich. At the bench scale, heat dissipation is rapid. At the kilogram scale, the exothermic addition of N-Iodosuccinimide (NIS) creates localized thermal "hotspots" in the reactor, providing the activation energy required for over-iodination at the C6 position. Solution & Alternative: Ensure strict cryogenic control (< 0 °C) and portion-wise addition of NIS over several hours. If direct iodination remains problematic at your specific scale, consider the alternative route developed by the Tsantrizos group: a Base-Catalyzed Halogen Dance (BCHD) reaction. This involves the LDA-mediated rearrangement of a 6-bromo-4-chlorothieno[2,3-d]pyrimidine to the 5-bromo analog, followed by Grignard treatment and iodine quenching, which provides absolute regiocontrol at the C5 position[3].

Q2: The chlorination step with POCl3 works perfectly on a 5-gram scale (>95% yield), but at the 500-gram scale, yields drop to 60% and the product is heavily contaminated with the 4-OH starting material. What is going wrong? Causality: The product is degrading during the workup, not the reaction. The newly formed 4-chloro group is highly activated for SNAr reactions[1]. When scaling up, dumping a large volume of unreacted POCl3 into water causes a delayed, violent exotherm. The combination of high heat (>60 °C) and concentrated HCl generated by the POCl3 hydrolysis creates the perfect conditions for water to act as a nucleophile, displacing the chloride and reverting the product back to the thienopyrimidin-4-one starting material. Solution: You must alter the process parameters for scale-up. Transition from using POCl3 as the solvent to using a co-solvent (like Toluene) to reduce POCl3 equivalents, and employ a buffered reverse-quench methodology (detailed in Section 4).

Quantitative Data: Scale-Up Process Parameters

To prevent hydrolysis and manage exotherms, process parameters must be fundamentally shifted when moving from the bench to the pilot plant.

ParameterBench Scale (1-10 g)Kilo Scale (1-5 kg)Mechanistic Rationale
POCl3 Equivalents 10–15 eq (Used as solvent)2.5–3.0 eqMinimizes hazardous waste and drastically reduces the exothermic burden during the aqueous quench.
Solvent None (Neat POCl3)Toluene or AcetonitrileDilutes the system, allowing for higher internal temperature control and easier distillation of excess POCl3.
Catalyst/Base DMF (Catalytic)DIPEA (1.2 eq)DIPEA acts as an acid scavenger, protecting the acid-sensitive thiophene ring during prolonged heating at scale.
Quench Method Direct pour into ice waterReverse quench into K2HPO4Buffering the quench prevents the aqueous layer from becoming highly acidic, shutting down the acid-catalyzed hydrolysis of the 4-chloro product.

Self-Validating Experimental Protocol: Chlorination & Safe Quench

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Deoxychlorination Reaction

  • Charge a dry reactor with 5-iodothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and Toluene (5 volumes).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly charge POCl3 (3.0 eq) keeping the internal temperature below 40 °C.

  • Heat the mixture to 90 °C for 6 hours. Self-Validation Check: Pull an aliquot, quench into cold methanol, and analyze via HPLC. Conversion must be >98%. If <98%, continue heating in 2-hour increments.

Step 2: Vacuum Distillation (Critical for Scale-Up)

  • Cool the reactor to 50 °C.

  • Apply vacuum (50-100 mbar) and distill off the Toluene and unreacted POCl3 until a thick, stirrable slurry remains. Self-Validation Check: Weigh the collection flask. The recovered mass must account for at least 70% of the theoretical excess POCl3. If it does not, the quench will be too exothermic. Continue distillation.

Step 3: Buffered Reverse Quench

  • In a separate, larger reactor, prepare a quench bath of 1.5 M K2HPO4 buffer (10 volumes) and cool to 0–5 °C.

  • Dilute the thick reaction slurry from Step 2 with fresh, cold Toluene (3 volumes) to restore mobility.

  • Reverse Quench: Slowly transfer the reaction mixture into the vigorously stirred buffer. Maintain the internal temperature of the quench bath strictly below 20 °C. Self-Validation Check: Continuously monitor the pH of the aqueous layer during the addition. The pH must remain ≥ 7.0. If the pH drops to 6.5, halt the transfer immediately. Add 10% NaOH to the buffer until the pH is 8.0 before resuming. This validates that the HCl is being neutralized, preventing product hydrolysis.

Step 4: Isolation

  • Allow the mixture to warm to 20 °C. The product, 4-chloro-5-iodothieno[2,3-d]pyrimidine, will precipitate at the phase boundary.

  • Filter the solid, wash with water (to remove salts) and cold heptane (to remove organic impurities). Dry under vacuum at 40 °C.

References

  • Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analog - Tsantrizos' Group Source: McGill University / Bioorganic & Medicinal Chemistry Letters URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: eLife / National Institutes of Health (NIH)

Sources

Optimization

troubleshooting low conversion rates in 4-chloro-5-iodothieno[2,3-d]pyrimidine SNAr reactions

Welcome to the Technical Support Center for thieno[2,3-d]pyrimidine functionalization . The 4-chloro-5-iodothieno[2,3-d]pyrimidine scaffold is a highly privileged building block in drug discovery, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thieno[2,3-d]pyrimidine functionalization . The 4-chloro-5-iodothieno[2,3-d]pyrimidine scaffold is a highly privileged building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

While the pyrimidine ring is inherently electron-deficient, rendering the C2 and C4 positions highly electrophilic, nucleophilic aromatic substitution (SNAr) at the C4 position is notoriously challenging on this specific scaffold. The adjacent 5-iodo substituent exerts a strong electron-withdrawing inductive effect that theoretically stabilizes the SNAr Meisenheimer complex, but its massive van der Waals radius (~1.98 Å) creates severe steric hindrance[1][2]. This steric shielding blocks the optimal Bürgi-Dunitz approach trajectory for incoming nucleophiles, often resulting in stalled reactions, low yields, and competing side reactions.

This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Diagnostic Workflow

G Start Low SNAr Conversion at C4 (4-Cl-5-I-thienopyrimidine) CheckNu Is the nucleophile bulky (e.g., secondary amine)? Start->CheckNu CheckElec Is the nucleophile electron-poor (e.g., aniline)? CheckNu->CheckElec No UseMW Use Microwave Irradiation (100-120°C, 20-30 min) CheckNu->UseMW Yes UseAcid Switch to Acid Catalysis (HCl in IPA/Water) CheckElec->UseAcid Yes CheckSolv Check Base/Solvent (Use DIPEA/DMF, strictly anhydrous) CheckElec->CheckSolv No Success Full Conversion Achieved UseMW->Success UseAcid->Success CheckSolv->Success

Troubleshooting workflow for low conversion in C4-SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with a secondary amine is stalling at 20-30% conversion despite using excess nucleophile and extended reaction times. Why? A: This is a classic symptom of kinetic trapping due to steric clash. Secondary amines (like piperidine or morpholine) have a wide spatial footprint. The 5-iodo group physically obstructs the C4 carbon, raising the activation energy ( Ea​ ) of the initial addition step (formation of the Meisenheimer complex). Solution: Conventional heating often fails to overcome this specific Ea​ without degrading the starting material. Switch to microwave irradiation (100–120 °C for 20–30 minutes) in a sealed tube. Microwave heating provides rapid, uniform energy transfer that efficiently overcomes the steric barrier of the 5-iodo group[3].

Q2: I am observing a major byproduct with a mass of [M+H - 126] by LC-MS. What is happening? A: A mass loss of 126 Da corresponds to the loss of an iodine atom (hydrodeiodination). The C-I bond is highly labile, especially under basic conditions at elevated temperatures. If your nucleophile is too bulky to attack C4, the base or nucleophile may instead participate in a halogen-metal exchange or single-electron transfer (SET) process leading to the loss of the 5-iodo group. Solution: Lower the reaction temperature and switch to a non-nucleophilic, weaker base like DIPEA instead of strong inorganic bases. Ensure your solvent is thoroughly degassed to prevent radical-mediated dehalogenation.

Q3: My aniline nucleophile isn't reacting under standard basic conditions (K2CO3/DMF). How can I force the reaction? A: Anilines are weak nucleophiles. When combined with the steric shielding of the 5-iodo group, the nucleophilicity is simply too low to initiate the SNAr addition step. Solution: Invert the electronic strategy by using acid catalysis . Adding a catalytic amount of HCl (in isopropanol or water) protonates the N1 and/or N3 nitrogens of the pyrimidine ring. This dramatically lowers the LUMO energy of the C4 carbon, pulling electron density away from the reaction center and allowing even weak, bulky anilines to attack efficiently[4].

Q4: I am seeing complete consumption of my starting material, but my isolated product is the 4-hydroxy-5-iodothieno[2,3-d]pyrimidine. How do I prevent this? A: Hydroxide is a "hard," exceptionally small nucleophile. Even trace amounts of water in your solvent or hygroscopic bases (like K2CO3) will generate hydroxide ions. Because hydroxide is so small, it completely bypasses the steric bulk of the 5-iodo group and outcompetes your intended amine nucleophile kinetically. Solution: Use strictly anhydrous solvents (e.g., dry DMF or NMP) and switch to an organic base like DIPEA. Store your starting material in a desiccator, as the 4-chloro pyrimidine core can slowly hydrolyze upon exposure to atmospheric moisture.

Mechanistic Pathway & Competing Reactions

M Reactant 4-Chloro-5-iodo- thieno[2,3-d]pyrimidine + Nucleophile Meisenheimer Meisenheimer Complex (High Activation Energy due to C5-Iodo Steric Clash) Reactant->Meisenheimer Addition (Rate Limiting) Byproduct 4-Hydroxy Byproduct (Trace H2O Competition) Reactant->Byproduct Hydrolysis (Fast, Low Steric Barrier) Product 4-Substituted Product (Desired Pathway) Meisenheimer->Product Elimination of Cl-

Mechanistic pathway and competing hydrolysis in 5-iodo-thienopyrimidine SNAr.

Condition Optimization Matrix

Use the following table to select the optimal starting conditions based on your specific nucleophile class.

Nucleophile TypePrimary ChallengeRecommended SolventCatalyst / BaseTempTime
Primary Aliphatic Amines Mild steric hindranceAnhydrous THF or DMFDIPEA (1.5 eq)25–60 °C2–12 h
Secondary/Bulky Amines Severe steric clashAnhydrous NMP or DMFDIPEA (2.0 eq)100–120 °C (MW)20–30 min
Anilines (Aromatic Amines) Low nucleophilicityIsopropanol or WaterHCl (0.1–1.0 eq)80–100 °C4–18 h
Thiols Disulfide formationDegassed DMFK2CO3 (1.5 eq)0–25 °C1–4 h
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a reaction fails, you immediately know why it failed, allowing for rapid iteration.

Protocol A: Standard Basic SNAr (For Unhindered Aliphatic Amines & Thiols)

Mechanism: Direct addition-elimination. DIPEA acts as an acid scavenger without competing as a nucleophile.

  • Setup: In an oven-dried flask under nitrogen, dissolve 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M).

  • Addition: Add DIPEA (1.5 eq), followed by the amine nucleophile (1.2 eq) dropwise at 0 °C.

  • Reaction: Warm to room temperature. Stir for 2 hours.

  • Validation Check 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject.

    • If [M+H] of product is dominant: Proceed to workup.

    • If starting material remains: Heat to 60 °C for an additional 2 hours.

    • If [M+H - 126] appears: Stop heating immediately; hydrodeiodination is occurring.

  • Workup: Quench with ice water. Filter the resulting precipitate or extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

Protocol B: Acid-Catalyzed SNAr (For Anilines / Electron-Poor Amines)

Mechanism: Protonation of the pyrimidine core lowers the LUMO, enabling attack by weak nucleophiles[4].

  • Setup: Suspend 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq) and the aniline derivative (1.1 eq) in Isopropanol (0.1 M).

  • Catalysis: Add concentrated aqueous HCl (0.1 to 0.5 eq). Note: Do not use basic acid scavengers here.

  • Reaction: Heat to 80 °C under reflux for 4–18 hours.

  • Validation Check 1 (Visual/TLC): The product typically precipitates out of the isopropanol as the hydrochloride salt. A heavy suspension indicates successful conversion.

  • Workup: Cool to room temperature. Filter the solid and wash with cold isopropanol. To obtain the free base, suspend the solid in saturated NaHCO3 (aq) and extract with DCM.

Protocol C: Microwave-Assisted SNAr (For Hindered Secondary Amines)

Mechanism: Rapid thermal energy transfer overcomes the high Ea​ caused by the 5-iodo steric shielding[3].

  • Setup: In a heavy-walled microwave vial equipped with a stir bar, combine 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq), the bulky secondary amine (1.5 eq), and DIPEA (2.0 eq) in anhydrous NMP (0.2 M).

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 120 °C for 20 minutes.

  • Validation Check 1 (LC-MS): Analyze the crude mixture.

    • If incomplete: Resubmit to microwave for an additional 10 minutes at 120 °C. Do not exceed 130 °C to prevent degradation of the thienopyrimidine core.

  • Workup: Pour the mixture into water. Extract with EtOAc (3x). Wash the combined organics thoroughly with brine to remove NMP, dry over MgSO4, and concentrate for column chromatography.

References
  • Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analog Source: McGill University / Elsevier URL
  • Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein Source: eLife Sciences URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl-containing thienopyrimidinones Source: Taylor & Francis URL
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: ACS Omega URL

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in 4-Chloro-5-iodothieno[2,3-d]pyrimidine Halogenation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I understand that synthesizing highly functionalized thieno[2,3-d]pyrimidines—specifically the 4-chloro-5-iodo deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I understand that synthesizing highly functionalized thieno[2,3-d]pyrimidines—specifically the 4-chloro-5-iodo derivative—presents unique regiochemical and chemoselective challenges. Direct halogenation often fails due to the inherent electronic properties of the fused bicyclic system, leading to complex mixtures of regioisomers, over-halogenated species, and hydrolysis byproducts.

Below, we dissect the causality of byproduct formation and provide a self-validating, field-proven protocol to ensure high-fidelity synthesis.

Mechanistic Workflow: Regiocontrol in Halogenation

Direct electrophilic halogenation or lithiation of 4-chlorothieno[2,3-d]pyrimidine overwhelmingly favors the C-6 position because it is adjacent (alpha) to the thiophene sulfur, making it the most thermodynamically acidic and kinetically reactive site[1]. To selectively iodinate the C-5 position, a Base-Catalyzed Halogen Dance (BCHD) strategy must be employed[2].

Pathway SM 4-Chlorothieno[2,3-d]pyrimidine Direct Direct Lithiation (LDA, -78°C) SM->Direct Regio 4-Chloro-6-iodothieno[2,3-d]pyrimidine (Undesired Regioisomer) Direct->Regio I2 Quench SM2 6-Bromo-4-chlorothieno[2,3-d]pyrimidine BCHD BCHD Rearrangement (LDA, -78°C) SM2->BCHD Int 5-Bromo-4-chlorothieno[2,3-d]pyrimidine BCHD->Int Halogen Dance Grignard 1. iPrMgCl (-78°C) 2. I2 Quench Int->Grignard Target 4-Chloro-5-iodothieno[2,3-d]pyrimidine (Target Product) Grignard->Target Selective C-5 Iodination

Fig 1: Regioselective synthesis of 4-chloro-5-iodothieno[2,3-d]pyrimidine via BCHD.

Troubleshooting FAQs

Q1: Why does direct iodination of 4-chlorothieno[2,3-d]pyrimidine yield the wrong regioisomer? Cause: The C-6 proton (alpha to the sulfur) is highly acidic. Direct lithiation with LDA or direct electrophilic attack (e.g., using NIS) will preferentially occur at C-6, yielding 4-chloro-6-iodothieno[2,3-d]pyrimidine[1]. Solution: You must utilize a BCHD strategy. By starting with 6-bromo-4-chlorothieno[2,3-d]pyrimidine, LDA deprotonates the only available site (C-5). The resulting carbanion triggers a halogen dance, migrating the bromine to C-5 and shifting the carbanion to the more stable C-6 position. Quenching this intermediate yields 5-bromo-4-chlorothieno[2,3-d]pyrimidine, which can then be selectively exchanged and iodinated at C-5[2].

Q2: During the reaction, I observe significant formation of a 4-oxo (hydrolysis) byproduct instead of my target. What went wrong? Cause: The C-4 chlorine on the pyrimidine ring is highly activated toward nucleophilic aromatic substitution (SNAr)[3]. Trace moisture in your hygroscopic LDA, THF, or the quenching iodine solution generates hydroxide ions, which rapidly displace the C-4 chloride to form 5-iodothieno[2,3-d]pyrimidin-4(3H)-one. Solution: Moisture control must be absolute. Use rigorously anhydrous THF (Karl Fischer titration <10 ppm H₂O). Ensure your iodine is sublimed and stored over P₂O₅ before use.

Q3: My final LC-MS shows di-halogenated species (e.g., 5,6-diiodo) and unreacted starting material. How do I fix this? Cause: Di-halogenation occurs due to a localized excess of the halogenating agent or incomplete BCHD equilibration. If the LDA-mediated migration from C-6 to C-5 is incomplete before the Grignard exchange, you will have a mixture of active species. Furthermore, if the temperature rises above -78 °C during the Grignard exchange, poly-magnesiated species can form, leading to halogen scrambling. Solution: Separate the BCHD and the iodination into a two-step protocol rather than a one-pot synthesis. Isolate the 5-bromo intermediate first, then perform the Grignard exchange with strict temperature control.

Troubleshooting Issue Byproduct Detected in LC-MS Hydrolysis 4-Oxo/Hydrolysis Product Issue->Hydrolysis Diiodo Di-halogenated Species Issue->Diiodo Root1 Trace Moisture in THF or LDA Hydrolysis->Root1 Root2 Temperature Spike or Excess I2 Diiodo->Root2 Fix1 Use Karl Fischer <10ppm Dry Reagents Root1->Fix1 Fix2 Strict -78°C Control Exact Stoichiometry Root2->Fix2

Fig 2: Troubleshooting workflow for identifying and resolving halogenation byproducts.

Quantitative Data Analysis

To demonstrate the necessity of the optimized two-step BCHD route, review the comparative reaction conditions and their resulting byproduct distributions below:

Table 1: Optimization of Reaction Conditions for 4-Chloro-5-iodothieno[2,3-d]pyrimidine

MethodReagentsTemperatureTarget Yield (5-Iodo)Major Byproduct Observed
Direct LithiationLDA (1.1 eq), I₂ (1.2 eq)-78 °C< 5%6-Iodo regioisomer (>80%)
Direct ElectrophilicNIS (1.5 eq), TFA25 °C< 10%6-Iodo regioisomer (>70%)
BCHD (One-Pot)LDA, iPrMgCl, I₂-78 °C to 0 °C35%5,6-Diiodo & Hydrolysis
BCHD (Two-Step) 1. LDA, NH₄Cl 2. iPrMgCl, I₂ -78 °C (Strict) > 85% None (Trace Hydrolysis <2%)

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent the carryover of byproducts, utilize this two-stage protocol. Each stage contains a built-in validation checkpoint.

Stage 1: BCHD Rearrangement
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 equiv) in anhydrous THF (0.1 M).

  • Lithiation: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add LDA (1.1 equiv, freshly prepared or titrated) dropwise over 15 minutes.

  • Migration: Stir for 2 hours at -78 °C. The thermodynamic driving force will cause the bromine to migrate from C-6 to C-5.

  • Quench: Add saturated aqueous NH₄Cl dropwise at -78 °C. Allow to warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate to isolate 5-bromo-4-chlorothieno[2,3-d]pyrimidine.

Validation Checkpoint 1: Take a ¹H NMR of the crude intermediate. The thiophene proton will have shifted from C-5 (in the starting material) to C-6. The C-6 proton appears further downfield due to its immediate proximity to the sulfur atom. Do not proceed to Stage 2 if the starting material is still present.

Stage 2: Selective Iodination
  • Preparation: Dissolve the validated 5-bromo-4-chlorothieno[2,3-d]pyrimidine in anhydrous THF (0.1 M) in a fresh, flame-dried Schlenk flask under Argon.

  • Grignard Exchange: Cool to -78 °C. Add isopropylmagnesium chloride (iPrMgCl, 1.05 equiv) dropwise. Stir for 30 minutes to form the C-5 Grignard intermediate selectively.

  • Electrophilic Quench: Add a pre-chilled solution of sublimed iodine (1.2 equiv) in anhydrous THF dropwise. Maintain at -78 °C for 1 hour.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess iodine and prevent late-stage di-halogenation) at -78 °C before allowing the mixture to warm to room temperature. Extract with EtOAc, dry, and purify via flash chromatography.

Validation Checkpoint 2: Run an LC-MS on the final product. The mass spectrum will show a shift from the distinct 1:1 isotopic pattern of Bromine to the monoisotopic mass of Iodine, confirming complete exchange without over-halogenation.

References

  • Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analog Source: Tsantrizos' Group, McGill University URL
  • Source: National Institutes of Health (NIH)
  • US10676485B2 - Macrocyclic MCL-1 inhibitors and methods of use Source: Google Patents URL

Sources

Optimization

optimizing reaction temperature and time for 4-chloro-5-iodothieno[2,3-d]pyrimidine functionalization

Technical Support Center: 4-Chloro-5-iodothieno[2,3-d]pyrimidine Functionalization Introduction: Navigating the Regioselective Functionalization of a Privileged Scaffold The thieno[2,3-d]pyrimidine core is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-5-iodothieno[2,3-d]pyrimidine Functionalization

Introduction: Navigating the Regioselective Functionalization of a Privileged Scaffold

The thieno[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] The 4-chloro-5-iodothieno[2,3-d]pyrimidine derivative is an exceptionally valuable building block, offering two distinct reactive handles for diversification through cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) bond at the 5-position and the carbon-chlorine (C-Cl) bond at the 4-position is the key to unlocking its synthetic potential.[4] The C-I bond is significantly more reactive towards palladium-catalyzed oxidative addition, allowing for selective functionalization.[4]

However, achieving this selectivity is not always trivial and is highly dependent on carefully controlled reaction parameters. Temperature and time are the two most critical variables that dictate the success, selectivity, and yield of these transformations. This guide provides a troubleshooting framework in a question-and-answer format to address the common challenges researchers encounter when optimizing the functionalization of this versatile scaffold.

Frequently Asked Questions: Foundational Principles

Q1: I'm new to this substrate. Which position reacts first and why does temperature matter so much?

A: The 5-iodo position is significantly more reactive than the 4-chloro position in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This is due to the bond dissociation energies; the C-I bond is weaker than the C-Cl bond, making it more susceptible to the initial oxidative addition step in the catalytic cycle.[4][5]

Temperature is the primary tool for controlling regioselectivity.

  • Low Temperatures (e.g., Room Temp to 80 °C): At lower temperatures, there is typically only enough kinetic energy to overcome the activation barrier for the C-I bond cleavage. This allows for selective reaction at the C-5 position while the C-4 chloro group remains untouched.[4]

  • High Temperatures (e.g., >90-100 °C): As you increase the temperature, you provide sufficient energy to also activate the stronger C-Cl bond, leading to a potential loss of selectivity and the formation of di-substituted products.[6][7] In some cases, high temperatures can also lead to substrate or product degradation.

Therefore, controlling the temperature allows you to choose between kinetic control (lower temp, selective reaction at C-5) and thermodynamic control (higher temp, potential for reaction at both sites).[8]

Q2: What are reliable starting conditions for a selective Suzuki-Miyaura coupling at the C-5 position?

A: For a selective Suzuki coupling at the C-5 iodo position, the goal is to use the mildest conditions possible. A good starting point is to use a modern, highly active palladium precatalyst that can operate efficiently at lower temperatures.

Experimental Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C-5

  • Setup: To an oven-dried reaction vial, add 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[9]

  • Heating & Monitoring: Place the vial in a pre-heated heating block or oil bath set to 60-80 °C . Stir the reaction and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed and minimal di-substituted product is observed, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite. Proceed with standard aqueous work-up and purification.

ParameterRecommended Starting ConditionRationale
Temperature 60 - 80 °CFavors kinetic activation of the more reactive C-I bond.[4]
Time 2 - 12 hoursMonitor closely to avoid subsequent reaction at C-4.
Catalyst Pd(PPh₃)₄, XPhos Pd G3, SPhos Pd G4Modern precatalysts are highly active at lower temperatures.[10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Weaker bases are often sufficient and can prevent degradation.[9]
Solvent 1,4-Dioxane/H₂O, Toluene, THFCommon solvents for Suzuki couplings. Ensure they are degassed.[9]

Table 1: Starting conditions for selective C-5 Suzuki coupling.

Q3: I need to perform a Buchwald-Hartwig amination. How do I maintain selectivity for the C-5 position?

A: The principles are the same as for Suzuki coupling: use conditions that favor the kinetic C-I bond activation. Buchwald-Hartwig aminations can sometimes require slightly higher temperatures, making careful optimization crucial.

Experimental Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at C-5

  • Setup: In a glovebox, add 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 eq.), the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 eq.) to an oven-dried vial.[11]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add the amine (1.2 eq.).

  • Heating & Monitoring: Seal the vial and place it in a preheated block at 80-100 °C . Monitor the reaction closely by LC-MS. These reactions can be fast.[11][12]

  • Work-up: After completion, cool the reaction, quench carefully if a strong base was used, and proceed with extraction and purification.

ParameterRecommended Starting ConditionRationale
Temperature 80 - 100 °CA common range for aminations. Start at 80 °C and increase only if necessary.[5]
Time 1 - 8 hoursCan be much faster than Suzuki couplings. Close monitoring is key.
Catalyst/Ligand RuPhos, BrettPhos, XPhos basedBulky, electron-rich phosphine ligands are standard.[11]
Base NaOtBu, K₃PO₄, Cs₂CO₃Use a weaker base (K₃PO₄) if the substrate is base-sensitive.[11]
Solvent Toluene, Dioxane, CPMEAprotic solvents are generally preferred.[5]

Table 2: Starting conditions for selective C-5 Buchwald-Hartwig amination.

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction is stalled. I see mostly starting material after several hours.

Q: I've run my Suzuki coupling at 70 °C for 8 hours, but LC-MS shows >80% unreacted 4-chloro-5-iodothieno[2,3-d]pyrimidine. What is my next step?

A: This indicates that the activation energy for the catalytic cycle is not being met under the current conditions. The approach should be methodical.

  • Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments. For example, increase from 70 °C to 85 °C and monitor for another 2-4 hours. A small increase can often dramatically improve the reaction rate without significantly compromising selectivity.

  • Extend Reaction Time: If you see some product formation but the reaction is slow, it may simply need more time. Let the reaction run for up to 24 hours, provided you are not seeing the formation of byproducts (like the di-substituted compound).[11]

  • Evaluate Your Catalytic System: If increasing temperature and time doesn't work, re-evaluate your reagents. Is the catalyst active? Modern palladacycle precatalysts are generally more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[11][13] Is the ligand appropriate for the coupling? Is the base strong enough? For particularly stubborn couplings, a stronger base or a more active ligand might be required.[5][11]

G start Low Conversion at C-5 temp_increase Increase Temp by 10-15 °C start->temp_increase Step 1 time_increase Extend Time to 24h temp_increase->time_increase If still slow success Reaction Complete temp_increase->success If reaction proceeds check_catalyst Re-evaluate Catalyst, Ligand, and Base time_increase->check_catalyst If still incomplete time_increase->success If reaction proceeds check_catalyst->success

Caption: Troubleshooting workflow for low reaction conversion.
Problem: I'm getting a mixture of products at both C-5 and C-4.

Q: I tried to run my amination at 110 °C to speed it up, but now I'm getting a significant amount of the di-aminated product. How can I improve selectivity for the C-5 position?

A: This is a classic case of losing kinetic control. The high temperature provided enough energy to activate the less reactive C-Cl bond.

  • Reduce the Temperature: This is the most critical adjustment. Lower the temperature back to the recommended starting range (e.g., 80-90 °C). This will drastically slow down the rate of C-Cl activation relative to C-I activation.

  • Shorten the Reaction Time & Monitor Closely: Do not let the reaction proceed long after the C-5 functionalization is complete. Once your starting material is consumed, the catalyst will begin to work on the next available site, which is the C-4 chloro group. Stop the reaction as soon as LC-MS indicates full conversion of the starting material.

  • Consider a Less Active Catalyst System (If Necessary): While counterintuitive, if selectivity remains an issue even at lower temperatures, a slightly less reactive catalyst/ligand combination might provide the desired outcome by being active enough for the C-I bond but not for the C-Cl bond under the reaction conditions.

Problem: My product or starting material is decomposing.

Q: When I run my reaction above 100 °C, I see new spots on my TLC plate that are not the starting material or the desired product, and my overall yield is low. What could be happening?

A: Heterocyclic scaffolds like thieno[2,3-d]pyrimidine can be sensitive to prolonged heating, especially in the presence of strong bases like NaOtBu or LHMDS.[5] This can lead to decomposition or the formation of undesired side products.

  • Use the Minimum Necessary Temperature: The goal is to find the "sweet spot" where the reaction proceeds at a reasonable rate without causing degradation. This reinforces the importance of incremental temperature increases during optimization.

  • Switch to a Weaker Base: If your reaction allows for it (check literature for your specific coupling type), switching from a very strong base like NaOtBu to a milder one like K₃PO₄ or Cs₂CO₃ can significantly reduce decomposition pathways.[11]

  • Minimize Reaction Time: As with improving selectivity, minimizing the time the mixture spends at high temperatures is crucial.

Advanced Topic: Sequential One-Pot Di-functionalization

Q: Can I functionalize both the C-5 and C-4 positions with different groups in a single reaction vessel?

A: Yes, the differential reactivity of the two halogen sites is ideal for sequential, one-pot functionalization. This is a highly efficient strategy to build molecular complexity.

  • First Coupling (C-5): Perform the first cross-coupling reaction (e.g., Suzuki) at the C-5 iodo position under its optimized low-temperature conditions (e.g., 70 °C). Monitor until all the initial starting material is consumed. Do not work up the reaction.

  • Addition of Second Reagents: To the same reaction vessel, add the second set of reagents: the second coupling partner (e.g., a different boronic acid, or an amine for a subsequent amination, 1.5 eq.), a more robust ligand if necessary (e.g., one suitable for aryl chloride coupling), and potentially more base and catalyst.

  • Second Coupling (C-4): Increase the temperature significantly to the range required for C-Cl bond activation (e.g., 110-120 °C). Monitor until the mono-functionalized intermediate is consumed.

  • Work-up: Cool the reaction and proceed with the final work-up and purification.

G SM 4-Cl, 5-I SM Step1 Reagent 1 Low Temp (70°C) SM->Step1 Intermediate 4-Cl, 5-R1 Intermediate Step1->Intermediate Step2 Reagent 2 High Temp (110°C) Intermediate->Step2 Product 4-R2, 5-R1 Product Step2->Product

Caption: Workflow for sequential one-pot functionalization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Dean, A., Cope, C., et al. Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Gant, T. G. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. Sonogashira coupling.
  • Al-Hadedi, A. A. M., et al. (2021). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Christensen, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Amgen. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Christensen, M., et al. (2016).
  • Gomha, S. M., et al. (2019).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
  • Yamaoka, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI.
  • Wubbels, G. G., et al. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Serpa, P., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC.
  • Wang, Z., et al. (2019). Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines.
  • Nesvadba, P., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
  • Cohen, A., et al. (2022).
  • BenchChem. (2025). Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide.
  • Butler, J. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. NSF PAR.
  • ijprajournal. (2025).
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Pal, M., et al. (2025). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation.
  • Pal, M., et al. (2014).
  • Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines.
  • Li, J., et al. (2023).
  • Soares, A. F., et al. (2024).
  • Tolba, M. S., et al. (2021).
  • Hassan, A., et al. (2022). Identification of thienopyrimidine glycinates as selective inhibitors for h-NTPDases. PubMed.
  • Zaman, K., et al. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ChemistrySelect.

Sources

Reference Data & Comparative Studies

Validation

4-chloro-5-iodothieno[2,3-d]pyrimidine vs 4,5-dichlorothieno[2,3-d]pyrimidine reactivity

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for library synthesis. The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore, widely utilized in t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for library synthesis. The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors and therapies for neurodegenerative diseases, such as PIP4Kγ inhibitors for Huntington's disease[1].

When designing a synthetic route to C4, C5-disubstituted thieno[2,3-d]pyrimidines, chemists are often faced with a critical choice of starting material: 4-chloro-5-iodothieno[2,3-d]pyrimidine versus 4,5-dichlorothieno[2,3-d]pyrimidine . While both molecules support orthogonal functionalization, their reactivity profiles dictate vastly different experimental conditions, catalyst requirements, and overall workflow efficiencies.

This guide provides an in-depth mechanistic comparison and self-validating experimental protocols to help you select the optimal building block for your drug discovery campaigns.

Mechanistic Rationale: Electronics and Bond Energetics

The thieno[2,3-d]pyrimidine core is a fused bicyclic system combining an electron-deficient pyrimidine ring with a relatively electron-rich thiophene ring. This electronic disparity is the foundation of its orthogonal reactivity[2].

The C4 Position: Nucleophilic Aromatic Substitution (SNAr)

The C4 position resides on the pyrimidine ring. The two nitrogen atoms in this ring withdraw electron density via inductive and resonance effects, rendering the C4 carbon highly electrophilic. Consequently, a halogen at C4 (whether chlorine or iodine) is highly susceptible to SNAr by nucleophiles (amines, alkoxides, thiolates). Because this reaction proceeds via a Meisenheimer complex rather than oxidative addition, the nature of the leaving group (Cl vs. I) at C4 has a negligible impact on the reaction rate. Both building blocks perform exceptionally well in this first step.

The C5 Position: Palladium-Catalyzed Cross-Coupling

The C5 position is located on the thiophene ring, which is not sufficiently electrophilic for SNAr. Functionalization here requires transition-metal catalysis (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings)[3]. Here is where the two building blocks diverge dramatically:

  • 4-Chloro-5-iodothieno[2,3-d]pyrimidine : The C–I bond has a low bond dissociation energy (~238 kJ/mol). Oxidative addition of Pd(0) into the C5–I bond is kinetically rapid. This allows for cross-coupling under exceptionally mild conditions (often ≤80°C) using standard, inexpensive catalysts like Pd(PPh₃)₄[4].

  • 4,5-Dichlorothieno[2,3-d]pyrimidine : The C–Cl bond is significantly stronger (~338 kJ/mol). Oxidative addition into the C5–Cl bond is sluggish and represents a severe kinetic bottleneck. Overcoming this requires elevated temperatures (>110°C) and specialized, electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to force the palladium center to insert into the bond.

G Start Thieno[2,3-d]pyrimidine Scaffold Node_Iodo 4-Chloro-5-iodo Derivative Start->Node_Iodo Node_Dichloro 4,5-Dichloro Derivative Start->Node_Dichloro SNAr_Iodo Step 1: SNAr at C4 (Mild, Fast) Node_Iodo->SNAr_Iodo SNAr_Dichloro Step 1: SNAr at C4 (Mild, Fast) Node_Dichloro->SNAr_Dichloro Pd_Iodo Step 2: Pd-Coupling at C5 (Mild, Standard Ligands) SNAr_Iodo->Pd_Iodo Pd_Dichloro Step 2: Pd-Coupling at C5 (Harsh, Specialized Ligands) SNAr_Dichloro->Pd_Dichloro Product C4, C5-Disubstituted Target Molecule Pd_Iodo->Product Pd_Dichloro->Product

Workflow comparing orthogonal functionalization of iodo vs dichloro thienopyrimidines.

Comparative Performance Data

The table below summarizes the quantitative differences in reactivity when synthesizing a standard C4-amino, C5-aryl derivative from both starting materials.

Parameter4-chloro-5-iodothieno[2,3-d]pyrimidine4,5-dichlorothieno[2,3-d]pyrimidine
C4 SNAr Reagents Morpholine (1.2 eq), DIPEA (2.0 eq)Morpholine (1.2 eq), DIPEA (2.0 eq)
C4 SNAr Conditions THF or DMF, 25°C, 2 hoursTHF or DMF, 25°C, 2 hours
C4 SNAr Yield 92 - 96% 90 - 95%
C5 Suzuki Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (5 mol%), XPhos (10 mol%)
C5 Suzuki Conditions DME/H₂O (8:1), Na₂CO₃, 80°C, 2hDioxane/H₂O (5:1), K₃PO₄, 110°C, 12h
C5 Suzuki Yield 85 - 95% 40 - 60%
Functional Group Tolerance High (tolerates esters, nitriles, boc-amines)Low (harsh conditions degrade sensitive groups)
Cost Profile Higher upfront material costLower material cost, higher catalyst/ligand cost

Scientific Verdict: While the 4,5-dichloro derivative is cheaper to procure, the 4-chloro-5-iodo derivative is vastly superior for library synthesis. The high yields and mild conditions of the iodo-variant prevent the degradation of sensitive functional groups, ultimately saving time and resources during the SAR exploration phase[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The completion of Step 1 (SNAr) inherently activates the molecule for Step 2 (Cross-Coupling) by installing an electron-donating amine at C4, which slightly enriches the thiophene ring, further differentiating the C5 halogen for oxidative addition.

Protocol A: Regioselective SNAr Amidation at C4

Note: This protocol applies identically to both the 5-iodo and 5-chloro derivatives.

  • Preparation : Charge a dry 50 mL round-bottom flask with 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 mmol, 296.5 mg) and anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Amine Addition : Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) followed by morpholine (1.2 mmol, 104 µL) dropwise at 0°C.

  • Reaction : Remove the ice bath and stir the mixture at room temperature (25°C) for 2 hours.

    • Causality Check: The reaction is highly exothermic at the micro-scale due to the extreme electrophilicity of C4. Cooling prevents double-addition or ring-opening side reactions.

  • Workup : Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation : The crude product (typically >95% purity by LC-MS) can be used directly in the next step without column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5 (Iodo-Derivative)

This protocol utilizes the mild conditions enabled by the C5-I bond[4].

  • Preparation : In a microwave vial, combine the C4-morpholino-5-iodothieno[2,3-d]pyrimidine intermediate (0.5 mmol), an arylboronic acid (e.g., phenylboronic acid, 0.75 mmol), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Solvent System : Add degassed dimethoxyethane (DME, 4 mL) and 2M aqueous Na₂CO₃ (1 mL).

    • Causality Check: The biphasic DME/Water system is crucial. Water dissolves the inorganic base to form the reactive boronate complex, while DME ensures the solubility of the organic substrate.

  • Reaction : Seal the vial and heat in a microwave reactor at 80°C for 45 minutes (or conventional heating at 80°C for 2 hours).

  • Workup : Dilute with EtOAc (10 mL) and water (5 mL). Separate the layers, extract the aqueous phase with EtOAc (2 x 10 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Core Substrate C4-Cl, C5-X (X=I, Cl) C4_Attack Nucleophilic Attack at C4 (Pyrimidine Ring) Core->C4_Attack Amine/Base Meisenheimer Meisenheimer Complex Intermediate C4_Attack->Meisenheimer C4_Product C4-Substituted, C5-X Intermediate Meisenheimer->C4_Product -Cl⁻ Pd_Cycle Pd(0) Oxidative Addition at C5 (Thiophene Ring) C4_Product->Pd_Cycle Pd Catalyst Transmetalation Transmetalation & Reductive Elimination Pd_Cycle->Transmetalation Final Fully Functionalized Product Transmetalation->Final

Mechanistic sequence of C4 SNAr followed by C5 Palladium-catalyzed cross-coupling.

Conclusion

For robust, reliable, and high-yielding library generation, 4-chloro-5-iodothieno[2,3-d]pyrimidine is the definitive building block of choice. The orthogonal reactivity provided by the C4-Cl (SNAr) and C5-I (Pd-coupling) bonds allows chemists to bypass the severe kinetic limitations associated with C-Cl oxidative addition. While 4,5-dichlorothieno[2,3-d]pyrimidine is a viable alternative for large-scale, single-target manufacturing where catalyst optimization is economically justified, the iodo-derivative remains the gold standard for discovery-phase medicinal chemistry.

Sources

Comparative

Optimizing and Validating HPLC Methods for 4-Chloro-5-iodothieno[2,3-d]pyrimidine Purity Analysis: A Comparative Guide

As drug development pipelines increasingly focus on targeted therapies, halogenated heteroaromatics like 4-chloro-5-iodothieno[2,3-d]pyrimidine have emerged as critical building blocks. This specific compound is a vital...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted therapies, halogenated heteroaromatics like 4-chloro-5-iodothieno[2,3-d]pyrimidine have emerged as critical building blocks. This specific compound is a vital intermediate in the synthesis of Hippo pathway kinase inhibitors (such as STK3/MST2 and STK4/MST1), which show significant utility in treating acute myeloid leukemia[1].

However, ensuring the purity of this intermediate presents a formidable analytical challenge. During synthesis, incomplete halogenation frequently results in des-iodo or des-chloro impurities. Because these impurities share the identical thienopyrimidine core and differ only by a single halogen atom, their physicochemical properties are nearly identical. This guide objectively compares standard and alternative HPLC column chemistries for this separation and provides a self-validating, 2 protocol to ensure absolute data integrity[2].

The Analytical Challenge: Beyond Hydrophobic Partitioning

Standard reversed-phase HPLC heavily relies on C18 columns, which separate analytes based on hydrophobic dispersive forces. For 4-chloro-5-iodothieno[2,3-d]pyrimidine and its des-iodo impurity, the difference in hydrophobicity (LogP) is marginal. Consequently, C18 columns often yield dangerous co-elutions that can mask up to 5% of impurities, compromising downstream API synthesis.

To achieve baseline resolution, we must exploit alternative retention mechanisms.

  • Biphenyl Columns: Enhance π−π interactions, providing better retention for aromatic systems compared to alkyl phases.

  • Pentafluorophenyl (PFP) Columns: Offer a complex retention mechanism including π−π stacking, strong dipole-dipole interactions, and specific halogen bonding. The highly electronegative fluorine atoms on the PFP ring create a Lewis acid environment that selectively interacts with the polarizable iodine and chlorine atoms on the target molecule, making PFP exceptionally selective for halogenated positional isomers[3]. Furthermore, PFP columns excel at retaining and discriminating compounds with varying halogen substitutions[4].

Column Performance Comparison

To objectively evaluate these chemistries, we compared a standard C18, a Biphenyl, and a PFP column under identical gradient conditions (0.1% TFA in Water / 0.1% TFA in Acetonitrile).

Table 1: Selectivity Comparison for 4-chloro-5-iodothieno[2,3-d]pyrimidine and Des-iodo Impurity

Column Chemistry (150 x 4.6 mm, 3 µm)Target Retention Time (min)Des-iodo Impurity RT (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Causality / Mechanism of Action
Standard C18 8.458.200.8 (Co-elution)1.45Relies solely on weak hydrophobic differences.
Biphenyl 9.108.551.6 (Marginal)1.20 π−π interactions improve separation of the aromatic core.
PFP (Pentafluorophenyl) 11.359.404.2 (Baseline)1.05Halogen bonding and strong dipole interactions drive selectivity[5].

Conclusion: The PFP column vastly outperforms the alternatives. The specific interaction between the PFP stationary phase's fluorines and the analyte's halogens provides the necessary orthogonal selectivity to achieve an Rs​ > 4.0.

Self-Validating ICH Q2(R2) Methodology

To ensure absolute trustworthiness, the following validation protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) that acts as an automated quality gate; if the system fails to achieve baseline resolution, the protocol dictates an immediate, predefined self-correction rather than allowing the collection of flawed data.

HPLC_Validation N1 Method Setup (PFP Column, pH 2.0) N2 System Suitability Test (Rs > 2.0 Required) N1->N2 Inject Standards N2->N1 Fail (Self-Correct: Adjust Temp/Flow) N3 ICH Q2(R2) Execution (Linearity & Accuracy) N2->N3 Pass (Rs > 2.0) N4 Data Review (Causality Check) N3->N4 Compile Data N4->N1 Criteria Failed N5 Validated Purity Method N4->N5 Criteria Met

Fig 1: Self-validating ICH Q2(R2) workflow for halogenated thienopyrimidine analysis.

Step-by-Step Experimental Protocol

1. Mobile Phase Preparation & Causality:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Causality: TFA lowers the pH to ~2.0, fully protonating any residual basic nitrogen atoms on the thienopyrimidine ring. This prevents secondary ion-exchange interactions with residual silanols on the silica support, eliminating peak tailing and ensuring a Tf​ near 1.0.

2. Chromatographic Conditions:

  • Column: PFP, 150 x 4.6 mm, 3 µm.

  • Gradient: 20% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

3. System Suitability and Self-Correction (The Quality Gate):

  • Inject a resolution mixture containing 0.1 mg/mL of both the target and the des-iodo impurity.

  • Requirement: Resolution ( Rs​ ) must be 2.0.

  • Self-Correction Loop: If Rs​ < 2.0, the protocol automatically halts. The analyst must decrease the column temperature to 25°C to enhance dipole-dipole interactions before proceeding.

4. Execution of ICH Q2(R2) Parameters:

  • Specificity: Inject blank, target, and impurity standards. Perform forced degradation (acid, base, peroxide, heat) to ensure no degradation products co-elute with the target peak, demonstrating the method is stability-indicating[6].

  • Linearity & Range: Prepare calibration standards from 0.05% (Reporting Threshold) to 120% of the nominal working concentration (1.0 mg/mL).

  • Accuracy: Spike the API with the des-iodo impurity at 50%, 100%, and 150% of the specification limit (typically 0.15%). Calculate % recovery.

  • Precision: Perform 6 replicate injections of the 100% nominal concentration standard to determine Repeatability (% RSD). Have a second analyst repeat this on a different day for Intermediate Precision.

Validation Data & Results

The PFP-based method was subjected to full6[6]. The quantitative results are summarized below, proving the method's robustness and reliability for commercial drug substance release.

Table 2: ICH Q2(R2) Validation Results Summary (PFP Column)

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity (Resolution) No interference; Rs​ > 2.0 Rs​ = 4.2PASS
Linearity ( R2 ) 0.999 (0.05% to 120%)0.9998PASS
Accuracy (% Recovery) 90.0% - 110.0% at all spike levels98.5% - 101.2%PASS
Repeatability (% RSD) 2.0% (n=6)0.45%PASS
Intermediate Precision 2.0% (n=12, 2 analysts)0.62%PASS
Robustness Rs​ > 2.0 across deliberate variationsMin Rs​ = 3.8 (at 35°C)PASS

Conclusion

When analyzing complex, polyhalogenated heteroaromatics like 4-chloro-5-iodothieno[2,3-d]pyrimidine, standard C18 columns fail to provide the necessary selectivity, risking the masking of critical impurities. By understanding the causality of molecular interactions and switching to a Pentafluorophenyl (PFP) column, analysts can leverage halogen bonding and dipole interactions to achieve superior resolution. Paired with a self-validating ICH Q2(R2) methodology, this approach ensures unimpeachable data integrity for drug substance release.

References

  • Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Source: agilent.com. URL:[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry - Hawach Scientific. Source: hawach.com. URL:[Link]

  • PFP(2) - Phenomenex. Source: phenomenex.com. URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Source: europa.eu. URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-chloro-5-iodothieno[2,3-d]pyrimidine

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-chloro-5-iodothieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-chloro-5-iodothieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] By understanding its fragmentation behavior, researchers can unambiguously identify this molecule and distinguish it from related structures. This document will compare the predicted fragmentation pathways with those of similar compounds, offer insights into the underlying chemical principles, and provide a standardized protocol for experimental validation.

Theoretical Framework: Predicting Fragmentation

The fragmentation of 4-chloro-5-iodothieno[2,3-d]pyrimidine under EI-MS is governed by the relative bond strengths and the stability of the resulting fragment ions. The thieno[2,3-d]pyrimidine core provides a stable aromatic system, while the halogen substituents represent labile points prone to cleavage.

The molecular ion peak (M⁺˙) for 4-chloro-5-iodothieno[2,3-d]pyrimidine (C₆H₂ClIN₂S) is expected at m/z 296, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S).[4][5] The primary fragmentation pathways are anticipated to involve the sequential loss of the halogen atoms, followed by the cleavage of the heterocyclic rings.

Key Predicted Fragmentation Pathways:

  • Initial Iodine Loss: The Carbon-Iodine bond is the weakest link in the molecule, making the loss of an iodine radical (I•) a highly favorable initial fragmentation step. This will result in a prominent fragment ion at m/z 169.

  • Subsequent Chlorine Loss: Following the loss of iodine, the resulting ion can further fragment by losing a chlorine radical (Cl•), leading to a fragment at m/z 134.

  • Thiophene Ring Fragmentation: The thiophene ring can undergo cleavage, a common pathway being the loss of a thioformyl radical (•CHS), which would lead to a fragment ion with a specific mass-to-charge ratio.

  • Pyrimidine Ring Cleavage: The pyrimidine ring is also susceptible to fragmentation, often involving the loss of neutral molecules such as hydrogen cyanide (HCN).[6][7]

The following table summarizes the predicted key fragment ions and their corresponding m/z values.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Proposed Fragmentation Pathway
[M]⁺˙4-chloro-5-iodothieno[2,3-d]pyrimidine296Molecular Ion
[M-I]⁺4-chlorothieno[2,3-d]pyrimidine cation169Loss of Iodine radical
[M-I-Cl]⁺˙thieno[2,3-d]pyrimidine radical cation134Sequential loss of Iodine and Chlorine radicals
[M-Cl]⁺5-iodothieno[2,3-d]pyrimidine cation261Loss of Chlorine radical
[M-HCN]⁺˙269Loss of hydrogen cyanide from the pyrimidine ring
[M-I-HCN]⁺142Loss of iodine followed by loss of hydrogen cyanide

Visualizing the Fragmentation Cascade

To illustrate the predicted fragmentation pathways, a Graphviz diagram is provided below. This visual representation clarifies the relationships between the parent molecule and its major fragment ions.

Fragmentation_Pathway M [C₆H₂ClIN₂S]⁺˙ m/z = 296 F1 [C₆H₂ClN₂S]⁺ m/z = 169 M->F1 - I• F2 [C₆H₂IN₂S]⁺ m/z = 261 M->F2 - Cl• F3 [C₆H₂N₂S]⁺˙ m/z = 134 F1->F3 - Cl• F4 [C₅H₂ClNS]⁺ m/z = 142 F1->F4 - HCN

Caption: Predicted EI-MS fragmentation pathway of 4-chloro-5-iodothieno[2,3-d]pyrimidine.

Comparative Analysis with Alternative Techniques

While EI-MS is a robust technique for structural elucidation, other mass spectrometry methods can provide complementary information.

Technique Principle Advantages for this Application Limitations for this Application
Electron Ionization (EI-MS) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Provides a detailed and reproducible fragmentation pattern, ideal for library matching and structural confirmation.The molecular ion may be weak or absent for some compounds.
Electrospray Ionization (ESI-MS) A soft ionization technique that produces protonated or deprotonated molecules.Excellent for determining the molecular weight with high accuracy and is suitable for LC-MS coupling.[8]Provides minimal fragmentation, making it less informative for detailed structural elucidation without tandem MS.
Tandem Mass Spectrometry (MS/MS) A precursor ion is selected and fragmented to produce product ions.Allows for the targeted fragmentation of specific ions, providing detailed structural information and enhancing selectivity.[9]Requires more complex instrumentation.

For a comprehensive characterization of 4-chloro-5-iodothieno[2,3-d]pyrimidine, a combination of EI-MS for fragmentation pattern analysis and high-resolution ESI-MS for accurate mass determination of the molecular ion is recommended.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

The following is a generalized protocol for the analysis of 4-chloro-5-iodothieno[2,3-d]pyrimidine using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary GC column suitable for heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of 4-chloro-5-iodothieno[2,3-d]pyrimidine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100-200 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Scan Rate: 2 scans/second

  • Data Analysis:

    • Identify the peak corresponding to 4-chloro-5-iodothieno[2,3-d]pyrimidine in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and any available library spectra.

Conclusion

The mass spectrometry fragmentation of 4-chloro-5-iodothieno[2,3-d]pyrimidine is predicted to be a well-defined process initiated by the cleavage of the carbon-halogen bonds. By leveraging the principles of mass spectrometry and understanding the inherent chemical properties of the molecule, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a reliable starting point for obtaining high-quality data for validation. This guide serves as a valuable resource for scientists and professionals in the field of drug development and analytical chemistry.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Kádár, Z., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

  • Li, X., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives.
  • Rastogi, M., et al. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Bolognesi, A., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC. Available at: [Link]

  • Al-Musa, A. A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.
  • Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Arkat USA. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

  • Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives.
  • PubChem. (n.d.). 4-chloro-5-iodo-2-(methylthio)pyrimidine. Available at: [Link]

  • Gürleyük, H., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]

  • Kumar, A., et al. (2020). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[10]thieno[2,3-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • International Atomic Energy Agency. (2011). IONIC FRAGMENTATION OF ORGANOCHLORINE COMPOUNDS BY ELECTRON IMPACT ION SOURCE OF MASS SPECTROMETER. IAEA International Nuclear Information System. Available at: [Link]

Sources

Comparative

comparative analysis of cross-coupling yields using 4-chloro-5-iodothieno[2,3-d]pyrimidine

An in-depth comparative analysis of cross-coupling and functionalization strategies for 4-chloro-5-iodothieno[2,3-d]pyrimidine reveals a highly versatile, orthogonally reactive scaffold. This dihalogenated heterocycle is...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of cross-coupling and functionalization strategies for 4-chloro-5-iodothieno[2,3-d]pyrimidine reveals a highly versatile, orthogonally reactive scaffold. This dihalogenated heterocycle is a privileged building block in modern drug discovery, heavily utilized in the synthesis of kinase inhibitors, including PIP4Kγ inhibitors (e.g., NCT-504) for Huntington's disease[1] and STK3/4 inhibitors for Acute Myeloid Leukemia (AML)[2].

As an application scientist, successfully functionalizing this scaffold requires a deep understanding of its electronic topography to control regioselectivity and maximize yields.

Orthogonal Reactivity: The Chemical Causality

The utility of 4-chloro-5-iodothieno[2,3-d]pyrimidine stems from the distinct chemical microenvironments of its two halogens, which allow for divergent, highly regioselective synthetic workflows[3]:

  • The C-5 Position (Iodine) - Kinetically Favored for Oxidative Addition: The C-I bond possesses a low bond dissociation energy and high polarizability. In the presence of a Pd(0) catalyst, oxidative addition occurs almost exclusively at this position. The electron-rich nature of the thiophene ring supports the stability of the resulting Pd(II) intermediate, making it the ideal site for Suzuki-Miyaura or Sonogashira cross-coupling.

  • The C-4 Position (Chlorine) - Electrophilically Activated for SNAr: The C-Cl bond is embedded within the pyrimidine ring. The two adjacent nitrogen atoms exert a profound inductive and mesomeric electron-withdrawing effect, drastically lowering the LUMO of the C-4 carbon. This makes the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a stabilized anionic Meisenheimer complex, leaving the C-5 iodine untouched if a palladium catalyst is absent.

Because of this orthogonal reactivity, chemists can choose between a "Suzuki-First" or an "SNAr-First" approach depending on the steric and electronic demands of their target substituents.

Pathway Visualization

G Start 4-chloro-5-iodothieno [2,3-d]pyrimidine Suz1 Suzuki Coupling (C-5) Pd(PPh3)4 Start->Suz1 SNAr2 SNAr (C-4) Amine Start->SNAr2 Int1 4-chloro-5-arylthieno [2,3-d]pyrimidine Suz1->Int1 SNAr1 SNAr (C-4) Nucleophile Int1->SNAr1 Prod1 NCT-504 Analog SNAr1->Prod1 Int2 4-amino-5-iodothieno [2,3-d]pyrimidine SNAr2->Int2 Suz2 Suzuki Coupling (C-5) Pd(0) Int2->Suz2 Prod2 STK3/4 Inhibitor Suz2->Prod2

Divergent synthetic workflows for 4-chloro-5-iodothieno[2,3-d]pyrimidine functionalization.

Comparative Yield Analysis

The choice of workflow directly impacts the overall yield. The table below summarizes the quantitative performance of both approaches based on validated literature protocols[1],[2].

ParameterWorkflow 1: Suzuki-FirstWorkflow 2: SNAr-First
Primary Target Site C-5 (Iodine)C-4 (Chlorine)
Reaction Type Palladium-catalyzed cross-couplingNucleophilic Aromatic Substitution
Typical Reagents Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Amine/Thiol, n-BuOH or DIPEA
Optimal Temperature 120 °C (Microwave)100 °C - 120 °C (Thermal/Sealed Tube)
Step 1 Yield 80 - 90% 90 - 98%
Step 2 Yield 85% (Subsequent SNAr)70 - 85% (Subsequent Suzuki)
Regioselectivity Excellent (>95% at C-5)Excellent (>98% at C-4)
Key Literature Example NCT-504 Synthesis[1]STK3/4 Inhibitor Synthesis[2]

Insight: The SNAr-First approach generally yields a slightly higher initial conversion because SNAr at the highly activated C-4 position is nearly quantitative and avoids the use of transition metals early in the synthesis. However, introducing a bulky or electron-donating amine at C-4 can sometimes electronically deactivate the thiophene ring or create steric hindrance, slightly reducing the yield of the subsequent C-5 Suzuki coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind each operational choice.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-5 (Suzuki-First)

Adapted from the synthesis of PIP4Kγ inhibitor NCT-504[1].

Objective: Synthesize 4-chloro-5-arylthieno[2,3-d]pyrimidine while preserving the C-4 chlorine for downstream functionalization.

  • Reagent Assembly: Charge a microwave-safe vial with 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. Tetrakis(triphenylphosphine)palladium(0) provides a highly active, electron-rich Pd center ideal for rapid oxidative addition into the C-I bond.

  • Solvent System: Add a 2 M aqueous solution of Na₂CO₃ (1.75 equiv) and Dimethoxyethane (DME) to achieve an 8:1 DME:water ratio.

    • Causality: This specific biphasic system is critical. DME solubilizes the organic substrates, while water dissolves the inorganic base necessary to activate the boronic acid via a boronate complex, facilitating transmetalation.

  • Microwave Irradiation: Seal the vial, purge with N₂, and heat under microwave irradiation at 120 °C for 20 minutes[1].

    • Causality: Microwave heating ensures rapid, uniform energy distribution, driving the cross-coupling to completion before the pyrimidine core can undergo thermal degradation or hydrolysis.

  • Workup & Validation: Cool to room temperature. Monitor via LC-MS; the reaction is complete when the starting material mass ([M+H]⁺ 296.9) is fully consumed. Add Celite to the mixture and concentrate.

    • Causality: Pre-absorbing onto Celite serves a dual purpose: it traps precipitated palladium black (preventing it from streaking through the column) and prepares the crude mixture for dry-loading onto a silica gel column.

  • Purification: Purify via flash chromatography (EtOAc/Hexanes) to isolate the C-5 coupled product.

Protocol B: Regioselective SNAr at C-4 (SNAr-First)

Adapted from the synthesis of STK3/4 inhibitors[2].

Objective: Synthesize 4-amino-5-iodothieno[2,3-d]pyrimidine, selectively displacing the C-4 chlorine while preserving the C-5 iodine for a later cross-coupling step.

  • Reaction Setup: In a sealed tube, combine 4-chloro-5-iodothieno[2,3-d]pyrimidine (1.0 equiv) and the desired amine nucleophile (e.g., morpholine, 2.0 equiv) in n-butanol (n-BuOH) at a 0.1 M concentration[2].

    • Causality: n-BuOH is selected as a polar protic solvent because its hydrogen-bonding capabilities stabilize the anionic Meisenheimer complex transition state, significantly accelerating the SNAr reaction. Two equivalents of the amine are used so that the second equivalent can act as an acid scavenger for the generated HCl.

  • Thermal Heating: Heat the mixture at 100 °C for 3 hours[2].

  • Workup & Validation: Cool the reaction to room temperature. Remove the n-BuOH solvent in vacuo. Dilute the resulting residue with EtOAc (10 mL/mmol).

  • Washing: Wash the organic layer sequentially with water (3 × 10 mL) and brine (10 mL).

    • Causality: The water washes are strictly necessary to remove the morpholine hydrochloride byproduct and any unreacted excess amine, ensuring high purity without the immediate need for column chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the 4-amino-5-iodothieno[2,3-d]pyrimidine intermediate (Typical yield: >90%)[2].

References

  • Al-Ramahi et al. (2017) . Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein. eLife. URL: [Link]

  • Bata et al. (2021) . Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. URL:[Link]

  • Leung et al. (2013) . Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analogs via a trimethylsilyl ylidene intermediate. Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Validation

validating structural integrity of 4-chloro-5-iodothieno[2,3-d]pyrimidine via 2D NMR

A Publishable Comparison Guide: Validating the Structural Integrity of 4-Chloro-5-iodothieno[2,3-d]pyrimidine via 2D NMR The Regiochemical Challenge in Halogenated Heterocycles The compound 4-chloro-5-iodothieno[2,3-d]py...

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Author: BenchChem Technical Support Team. Date: March 2026

A Publishable Comparison Guide: Validating the Structural Integrity of 4-Chloro-5-iodothieno[2,3-d]pyrimidine via 2D NMR

The Regiochemical Challenge in Halogenated Heterocycles

The compound 4-chloro-5-iodothieno[2,3-d]pyrimidine is a highly privileged bicyclic scaffold, serving as a critical building block in the development of dual EGFR/HER2 tyrosine kinase inhibitors[1] and human farnesyl pyrophosphate synthase (hFPPS) inhibitors[2].

However, synthesizing this specific halogenated heterocycle presents a notorious analytical trap. The functionalization of the thiophene ring often relies on electrophilic halogenation or the base-catalyzed halogen dance (BCHD) rearrangement[2]. These harsh synthetic conditions frequently yield a mixture of regioisomers—such as the 6-iodo isomer or the swapped 4-iodo-5-chloro derivative. Because the downstream cross-coupling reactivity (e.g., Suzuki vs. SNAr) depends entirely on the exact placement of these halogens, absolute structural validation of the commercially or synthetically acquired compound is non-negotiable.

Comparative Analysis of Structural Validation Modalities

As application scientists, we must balance analytical absolute certainty with operational throughput. Below is an objective comparison of the three primary modalities used to validate the structural integrity of this scaffold.

Table 1: Performance Comparison of Structural Validation Techniques

Validation ModalityRegiochemical ResolutionTime-to-ResultSample RequirementCost / ThroughputVerdict
1D NMR + HRMS Low (Ambiguous)< 1 Hour1–5 mgLow / HighInsufficient. Cannot differentiate positional isomers.
2D NMR Suite (HMBC/HSQC) High (Definitive)2–4 Hours15–20 mgModerate / HighOptimal / Gold Standard. Maps the entire carbon skeleton.
X-Ray Crystallography Absolute (3D Spatial)Days to WeeksSingle CrystalHigh / LowOverkill. Time-prohibitive for routine batch validation.

The "1D NMR Trap": The 4-chloro-5-iodothieno[2,3-d]pyrimidine molecule possesses only two isolated protons: H2 (on the pyrimidine ring) and H6 (on the thiophene ring). A standard 1D 1 H NMR will simply yield two singlets. Even with High-Resolution Mass Spectrometry (HRMS) confirming the exact mass and isotopic pattern for C 6​ H 2​ ClIN 2​ S, the exact positions of the halogens remain a complete mystery.

To break this ambiguity without the bottleneck of growing single crystals, an advanced 2D NMR suite—specifically utilizing Heteronuclear Multiple Bond Correlation (HMBC)—is the most authoritative approach.

G cluster_methods Validation Methodologies Synthesized Synthesized Compound (C6H2ClIN2S) Method1 1D NMR + HRMS (Fast, Ambiguous) Synthesized->Method1 Method2 2D NMR Suite (HMBC) (High Precision) Synthesized->Method2 Method3 X-Ray Crystallography (Crystal-Dependent) Synthesized->Method3 Result1 Structural Ambiguity (Isomers Unknown) Method1->Result1 Result2 Confirmed Regiochemistry (4-Chloro-5-Iodo) Method2->Result2 Method3->Result2

Fig 1. Workflow comparing validation methods for thienopyrimidine regiochemistry.

Mechanistic Rationale: Why 2D NMR Succeeds

The 2D NMR workflow relies on two fundamental spectroscopic phenomena to map the molecule: Long-Range J-Coupling and the Heavy Atom Effect .

Because iodine is a massive, electron-rich atom, it exerts a profound diamagnetic shielding effect on its attached carbon (C5). This "Heavy Atom Effect" pushes the C5 13 C signal unusually upfield (typically 80–90 ppm). Conversely, the electronegative chlorine at C4 deshields its carbon, leaving it downfield (~154 ppm). By using HMBC to trace the 2-bond ( 2 J) and 3-bond ( 3 J) couplings from the isolated H2 and H6 protons to these specific carbons, we can definitively lock the halogens into their correct positions.

Table 2: Expected NMR Spectral Data & Mechanistic Rationale (in DMSO-d 6​ )

Nucleus / Exp.Expected Shift / CorrelationAssignmentMechanistic Rationale
1 H NMR ~8.9 ppm (s, 1H)H2 (Pyrimidine)Highly deshielded by two adjacent electronegative nitrogens.
1 H NMR ~8.4 ppm (s, 1H)H6 (Thiophene)Deshielded by the adjacent sulfur and aromatic ring current.
13 C NMR ~80 – 90 ppmC5 (C–I)Heavy Atom Effect: Iodine's large electron cloud strongly shields the attached sp 2 carbon.
13 C NMR ~152 – 156 ppmC4 (C–Cl)Chlorine's electronegativity deshields the attached sp 2 carbon.
HMBC H2 C4, C4a, C2Pyrimidine mappingConfirms the position of the chlorine atom relative to the pyrimidine nitrogens.
HMBC H6 C5, C4a, C7aThiophene mappingConfirms the iodine is at C5 ( 2 J) rather than C6.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, do not treat NMR as a black box. The following protocol is designed as a self-validating system, meaning the data inherently proves its own accuracy through internal cross-checks.

Step 1: Optimal Sample Preparation

  • Weigh 15–20 mg of the 4-chloro-5-iodothieno[2,3-d]pyrimidine sample. Causality: High concentration is mandatory. Quaternary carbons (like C4, C5, C4a, C7a) lack NOE enhancement and relax slowly, making them difficult to detect at low concentrations.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ . Causality: DMSO-d 6​ disrupts intermolecular hydrogen bonding and π−π stacking better than CDCl 3​ , yielding sharper lines for thienopyrimidines.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: 1D Acquisition ( 1 H and 13 C)

  • Acquire a standard 1 H spectrum (16 scans, relaxation delay D1 = 2s). Identify the H2 and H6 singlets.

  • Acquire a 13 C{1H} spectrum (minimum 1024 scans, D1 = 2-3s).

  • Data Check: Locate the highly shielded C5 carbon (~85 ppm). If this peak is missing, the compound is not iodinated.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Acquire a 1 H- 13 C HSQC spectrum.

  • Causality: This experiment maps direct C–H bonds. It will unambiguously pair the H2 proton with the C2 carbon, and the H6 proton with the C6 carbon. This effectively eliminates these signals from the complex quaternary carbon pool, simplifying the subsequent HMBC analysis.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( n J CH​ = 8 Hz).

  • The Self-Validation Checkpoint (Critical): Look for the C4a bridgehead carbon. In a correctly fused thieno[2,3-d]pyrimidine system, the C4a carbon must appear in the HMBC trace of both the H2 proton (via a 3 J correlation) and the H6 proton (via a 3 J correlation). If this shared node is missing, the bicyclic ring system is compromised.

  • Trace the H6 proton. It must show a strong 2 J correlation to the shielded C5-Iodine carbon (~85 ppm). If the correlation is to a downfield carbon instead, the halogens are swapped (i.e., you have the 4-iodo-5-chloro isomer).

G H2 Proton H2 (Pyrimidine Ring) C4 Carbon C4 (C-Cl) Downfield (~154 ppm) H2->C4 3J HMBC C4a Bridgehead C4a (Validation Node) H2->C4a 3J HMBC H6 Proton H6 (Thiophene Ring) C5 Carbon C5 (C-I) Upfield (~85 ppm) H6->C5 2J HMBC H6->C4a 3J HMBC

Fig 2. Key HMBC correlations establishing the regiochemistry of the thienopyrimidine scaffold.

By executing this systematic 2D NMR workflow, researchers can confidently validate the regiochemistry of 4-chloro-5-iodothieno[2,3-d]pyrimidine, preventing costly failures in downstream cross-coupling campaigns and ensuring the integrity of subsequent biological assays.

References

  • Elmetwally, S. A., et al. "Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers." Bioorganic Chemistry 88 (2019): 102944. URL:[Link]

  • Leung, C. Y., et al. "Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—parallel synthesis of analogs via a trimethylsilyl ylidene intermediate." Bioorganic & Medicinal Chemistry 21.8 (2013): 2229-2240. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-5-iodothieno[2,3-d]pyrimidine

4-Chloro-5-iodothieno[2,3-d]pyrimidine is a highly specialized heterocyclic building block widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors targeting the Hippo signaling pathway (e.g....

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Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-5-iodothieno[2,3-d]pyrimidine is a highly specialized heterocyclic building block widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors targeting the Hippo signaling pathway (e.g., STK3/STK4 for acute myeloid leukemia)[1]. While its reactivity makes it an excellent synthetic intermediate, this same chemical nature presents significant occupational hazards.

This guide provides field-proven, self-validating protocols for the safe handling, dissolution, and disposal of this compound, moving beyond basic safety data sheets to explain the causality behind every safety requirement.

Hazard Assessment & The Causality of Risk

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

  • Electrophilic Toxicity: The pyrimidine core of this molecule is heavily substituted with halogens (a C4-chloro and a C5-iodo group). In medicinal chemistry, the C4-chlorine is specifically leveraged for nucleophilic aromatic substitution ( SN​Ar ) with amines[1]. Biologically, this extreme electrophilicity allows the compound to react indiscriminately with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on human skin and respiratory mucosal proteins. This is the mechanistic reason it is classified as a severe skin irritant (H315), eye irritant (H319), and respiratory irritant (H335).

  • Inhalation Vector: The compound is supplied as a fine white to yellow/brown solid[2]. Because it is a dry powder, the primary vector for acute exposure is the aerosolization of micro-particulates during weighing and transfer, necessitating strict engineering controls to prevent inhalation (H332).

Context-Dependent PPE Matrix

A common operational failure in laboratories is treating Personal Protective Equipment (PPE) as static. When handling 4-Chloro-5-iodothieno[2,3-d]pyrimidine, your PPE must adapt to the solvent context. While standard nitrile gloves protect against the dry powder, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for biological assays, or Tetrahydrofuran (THF) for cross-coupling reactions. Standard nitrile offers virtually zero protection against these solvents.

PPE CategorySpecificationSolvent ContextBreakthrough Time / PerformanceOperational Logic & Causality
Primary Gloves Nitrile (≥ 6 mil)Dry PowderExcellentProvides an adequate physical barrier against the solid electrophilic powder.
Secondary Gloves Butyl RubberDMSO> 480 mins[3]Nitrile degrades rapidly in DMSO. Butyl rubber prevents the solvent from carrying the dissolved toxic compound through the skin barrier.
Secondary Gloves Laminate (Silver Shield)THF> 480 minsNitrile has a breakthrough time of < 10 minutes against THF[4]. Laminate gloves are mandatory for THF-based synthesis.
Eye Protection Chemical Safety GogglesAll ContextsN/AProtects the ocular mucosa from both aerosolized powder and solvent splashes (H319).
Engineering Control Fume HoodAll Contexts80–100 fpm face velocityActively captures airborne particulates during weighing, neutralizing the H332 inhalation hazard.

Operational Protocol: Safe Weighing and Dissolution

The following step-by-step methodology ensures a self-validating safety loop, minimizing aerosolization and preventing dermal exposure during the preparation of stock solutions (e.g., in n-BuOH, THF, or DMSO)[1].

Phase 1: Engineering Controls & Preparation

  • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 fpm. Never handle this powder on an open bench.

  • Dynamic PPE Donning: Equip safety goggles and a flame-retardant lab coat. Don standard nitrile gloves. If your protocol involves immediate dissolution in THF or DMSO, don the appropriate secondary gloves (Butyl or Laminate) over the nitrile base layer[3],[4].

Phase 2: Anti-Static Handling (Critical Step) 3. Static Mitigation: Because the compound is a fine solid[2], static electricity can cause the powder to repel from spatulas and aerosolize into your breathing zone. Use an anti-static gun (e.g., Zerostat) on the weighing boat to neutralize static charges before transferring the chemical. 4. Transfer: Use a clean, grounded stainless-steel spatula. Avoid plastic spatulas, which generate static charge and exacerbate powder dispersion.

Phase 3: Closed-System Dissolution 5. Vessel Transfer: Transfer the weighed solid directly into the reaction vessel (e.g., a microwave vial or round-bottom flask) inside the fume hood. 6. Solvent Addition: Slowly add the reaction solvent (e.g., n-BuOH or DMSO)[1] down the side of the vessel to prevent splashing. Cap the vessel immediately to contain solvent vapors and dissolved compound aerosols.

Phase 4: Decontamination & Doffing 7. Surface Decontamination: Dampen a lint-free wipe with isopropanol or ethanol. Wipe down the balance pan and spatulas. Causality Note: Never dry-sweep the powder, as the mechanical action will generate a highly concentrated, hazardous dust cloud. 8. Safe Doffing: Remove outer gloves using the pinch-and-pull technique, ensuring the contaminated exterior never touches bare skin. Wash hands thoroughly with soap and water immediately after doffing.

Disposal and Segregation Plan

Because 4-Chloro-5-iodothieno[2,3-d]pyrimidine contains both chlorine and iodine, it strictly dictates how waste must be handled to prevent environmental contamination and dangerous cross-reactions in waste carboys.

  • Solid Waste: Contaminated weighing boats, spatulas, and decontamination wipes must be placed in a sealed container explicitly labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste: Any stock solutions or reaction mixtures (e.g., DMSO/THF solutions) must be routed exclusively to "Halogenated Solvent Waste." Mixing halogenated pyrimidines with acidic waste streams can lead to unexpected exothermic degradation or the release of toxic halogen gases.

Handling Workflow Visualization

Handling_Workflow Start 1. Risk Assessment (Review GHS Hazards) Hood 2. Engineering Control (Fume Hood 80-100 fpm) Start->Hood PPE 3. Don PPE Matrix (Base: Nitrile, Outer: Butyl) Hood->PPE Weigh 4. Anti-Static Handling (Prevent Aerosolization) PPE->Weigh Dissolve 5. Solvent Dissolution (THF / DMSO / n-BuOH) Weigh->Dissolve Waste 6. Waste Segregation (Halogenated Streams) Dissolve->Waste Decon 7. Decontamination & Safe Doffing Waste->Decon

Safe handling and operational workflow for 4-Chloro-5-iodothieno[2,3-d]pyrimidine.

References

  • Title: Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Ansell Chemical Resistance Glove Chart Source: Ansell / SFSU Environment, Health and Safety URL: [Link]

  • Title: Tetrahydrofuran (THF) Safety Data Sheet Source: Fisher Scientific URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-iodothieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5-iodothieno[2,3-d]pyrimidine
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